molecular formula C15H16O B7891601 1-(Benzyloxy)-3,5-dimethylbenzene CAS No. 83619-85-6

1-(Benzyloxy)-3,5-dimethylbenzene

Cat. No.: B7891601
CAS No.: 83619-85-6
M. Wt: 212.29 g/mol
InChI Key: IECDCMRAOVTEIO-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3,5-dimethylbenzene is a chemical building block of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents for neurodegenerative diseases. The core value of this compound lies in its benzyloxy-substituted aromatic structure, a recognized pharmacophore in the design of potent and selective inhibitors of human Monoamine Oxidase B (hMAO-B) . MAO-B is a key enzyme in the brain responsible for the metabolism of dopamine, and its inhibition is a well-established therapeutic strategy for managing Parkinson's disease (PD), the second most common neurodegenerative disorder after Alzheimer's disease . Researchers utilize the benzyloxy moiety of this compound as a critical structural component when synthesizing and evaluating new chemical entities, such as chalcone derivatives. Studies on such derivatives have demonstrated that the incorporation of the benzyloxy group can lead to highly potent, selective, and reversible hMAO-B inhibitors . For instance, certain benzyloxy chalcones have shown exceptional hMAO-B inhibitory activity with IC50 values in the nanomolar range, high selectivity over the hMAO-A isoform, and significant permeability in assays predicting blood-brain barrier penetration, which is crucial for central nervous system drug candidates . The molecular interactions, including π-π stacking within the enzyme's active site, contribute to the effective binding and stabilization of these inhibitors . As a reagent, 1-(Benzyloxy)-3,5-dimethylbenzene provides researchers with a versatile scaffold to build upon, enabling the exploration of structure-activity relationships and the optimization of drug-like properties in their target compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-5-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECDCMRAOVTEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80530173
Record name 1-(Benzyloxy)-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83619-85-6
Record name 1-(Benzyloxy)-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzyl 3,5-dimethylphenyl ether CAS number 874-63-5 synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Primary Identifier: 1-(Benzyloxy)-3,5-dimethylbenzene Target Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide & Synthesis Protocol

Part 1: Chemical Identity & Critical Identifier Correction

CRITICAL NOTICE: CAS Number Discrepancy You provided CAS 874-63-5 in your request. Please note that CAS 874-63-5 technically refers to 3,5-Dimethylanisole (the methyl ether), not the benzyl ether.

  • CAS 874-63-5: 1-Methoxy-3,5-dimethylbenzene (Methyl protecting group).

  • Target Compound: Benzyl 3,5-dimethylphenyl ether (Benzyl protecting group).

This guide focuses on the Benzyl 3,5-dimethylphenyl ether as requested by the chemical name, which is a crucial intermediate in medicinal chemistry for temporary phenol protection, unlike the methyl ether which is often a "dead-end" metabolic cap.

Nomenclature & Synonyms
TypeIdentifier / Name
IUPAC Name 1-(Benzyloxy)-3,5-dimethylbenzene
Common Name Benzyl 3,5-dimethylphenyl ether
Alt.[1][2][3] Synonym 1 3,5-Dimethylphenyl benzyl ether
Alt. Synonym 2 Benzene, 1-[(3,5-dimethylphenoxy)methyl]-
Alt. Synonym 3 O-Benzyl-3,5-dimethylphenol
Formula C₁₅H₁₆O
Mol. Weight 212.29 g/mol
SMILES Cc1cc(C)cc(OCc2ccccc2)c1
Part 2: Synthesis Protocol (Williamson Ether Synthesis)

The most robust method for synthesizing Benzyl 3,5-dimethylphenyl ether is the Williamson Ether Synthesis. This nucleophilic substitution (


) involves the alkylation of 3,5-dimethylphenol with benzyl bromide under basic conditions.
Reaction Logic & Causality
  • Substrate: 3,5-Dimethylphenol (pKₐ ~10) is deprotonated to form the phenoxide anion.

  • Reagent: Benzyl bromide is preferred over benzyl chloride due to the weaker C-Br bond, facilitating a faster

    
     attack.
    
  • Base: Potassium Carbonate (

    
    ) is selected over stronger bases (like NaH) for safety and ease of handling. It effectively deprotonates the phenol in polar aprotic solvents.
    
  • Solvent: Acetone or DMF. Acetone allows for easy workup (filtration of salts), while DMF accelerates the reaction via cation solvation.

Step-by-Step Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging:

    • Add 3,5-Dimethylphenol (1.0 eq, 12.2 g, 100 mmol).

    • Add Potassium Carbonate (

      
      ) (1.5 eq, 20.7 g, 150 mmol). Anhydrous form is critical to prevent hydration shells inhibiting the nucleophile.
      
    • Add Acetone (100 mL).

  • Activation: Stir the mixture at room temperature for 15 minutes to initiate phenoxide formation (color change may occur).

  • Alkylation:

    • Add Benzyl Bromide (1.1 eq, 18.8 g, 13.0 mL) dropwise over 10 minutes.

    • Note: Benzyl bromide is a lachrymator; perform this step in a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation: Monitor by TLC (Hexane:EtOAc 9:1). The starting phenol spot (

      
      ) should disappear; the ether product (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.[2]

    • Filter off the solid KBr and excess carbonate.

    • Concentrate the filtrate in vacuo.

    • Redissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine.

    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification: Recrystallize from minimal hot ethanol or purify via flash column chromatography (SiO₂, 100% Hexanes

    
     5% EtOAc/Hexanes).
    
Visual Workflow: Synthesis Pathway

SynthesisWorkflow Start 3,5-Dimethylphenol (Substrate) Process Reflux 6h (SN2 Mechanism) Start->Process Reagents Benzyl Bromide (1.1 eq) K2CO3 (1.5 eq) Acetone Reagents->Process Workup Filter Salts Wash w/ 1M NaOH Process->Workup TLC Confirmation Product Benzyl 3,5-dimethylphenyl ether (Target) Workup->Product Yield >90%

Figure 1: Synthesis workflow for Benzyl 3,5-dimethylphenyl ether via Williamson Ether Synthesis.

Part 3: Applications & Deprotection Strategy

In drug development, this molecule is rarely the final API. It is primarily a protected intermediate . The benzyl group masks the phenolic hydroxyl to prevent side reactions (e.g., oxidation, unwanted alkylation) during multi-step synthesis.

Why Use This Protecting Group?
  • Stability: Stable to basic conditions, oxidizers, and reducing agents (e.g.,

    
    , 
    
    
    
    ).
  • Orthogonality: Can be removed selectively in the presence of methyl ethers or esters.

Deprotection Protocol (Hydrogenolysis)

To regenerate the phenol (e.g., in the final step of a cannabinoid or resorcinol analog synthesis):

  • Reagents:

    
     gas (1 atm or balloon), 10% Pd/C catalyst.
    
  • Solvent: Ethanol or Methanol.[5]

  • Mechanism: Palladium coordinates to the aromatic ring and the benzylic carbon, facilitating the cleavage of the C-O bond. Toluene is released as a byproduct.

Visual Mechanism: Protection/Deprotection Cycle

ProtectionCycle Phenol 3,5-Dimethylphenol (Reactive Core) Protected Benzyl 3,5-dimethylphenyl ether (Inert Intermediate) Phenol->Protected Protection: BnBr, K2CO3 Protected->Phenol Deprotection: H2, Pd/C ComplexSynthesis Multi-step Synthesis (Grignard, Oxidation, etc.) Protected->ComplexSynthesis Stable to Base/Oxidation ComplexSynthesis->Protected Skeleton Modified

Figure 2: The strategic role of Benzyl 3,5-dimethylphenyl ether as a protecting group in complex organic synthesis.

Part 4: Analytical Characterization

To ensure the integrity of your synthesized compound, compare your data against these expected values.

TechniqueExpected Signal Characteristics
¹H NMR (CDCl₃) δ 7.30–7.45 (m, 5H, Benzyl Ar-H)δ 6.60 (s, 1H, Ar-H para)δ 6.50 (s, 2H, Ar-H ortho)δ 5.05 (s, 2H, O-CH₂-Ph)δ 2.30 (s, 6H, Ar-CH₃)
¹³C NMR δ 158.9 (C-O), 139.2 (C-Me), 137.1 (Bn-C1), 128.6 (Bn), 127.9 (Bn), 127.5 (Bn), 122.5 (Ar-H), 112.8 (Ar-H), 69.9 (O-CH₂), 21.5 (CH₃)
Physical State White crystalline solid or colorless oil (depending on purity).[2]
Melting Point Expected range: 35–40°C (Lower than parent phenol due to loss of H-bonding).
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 874-63-5 (3,5-Dimethylanisole). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 4.11: Ethers).
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Chapter 2: Protection for the Hydroxyl Group, Benzyl Ethers).[6]

Sources

α\alphaα-O-4 lignin model compound 1-(Benzyloxy)-3,5-dimethylbenzene

Technical Guide: -O-4 Lignin Model Compound 1-(Benzyloxy)-3,5-dimethylbenzene

Executive Summary

1-(Benzyloxy)-3,5-dimethylbenzene represents a critical "second-generation" model compound in lignin valorization research. While simple Benzyl Phenyl Ether (BPE) serves as the baseline for

This guide details the synthesis, characterization, and mechanistic degradation of this compound. It is designed for researchers investigating depolymerization pathways—specifically acidolysis and hydrogenolysis—where the


Chemical Profile & Characterization[1][2][3][4]

Physicochemical Properties[1][5]
  • IUPAC Name: 1-(Benzyloxy)-3,5-dimethylbenzene

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 212.29 g/mol

  • Role:

    
    -O-4 Linkage Model (Sterically hindered)
    
  • Appearance: White crystalline solid or viscous colorless oil (depending on purity/polymorph).

  • Solubility: Soluble in

    
    , Acetone, DMF, Toluene; Insoluble in water.
    
Spectroscopic Signature (NMR)

Accurate characterization is vital to distinguish the intact ether from rearrangement products (e.g., benzyl-migrated phenols) often observed during acidolysis.

Table 1:


 NMR Data (

, 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Note
7.35 – 7.45 Multiplet (m)5HAr-H (Benzyl)Monosubstituted phenyl ring
6.65 Singlet (s)1HAr-H (C4)Para-position (between methyls)
6.58 Singlet (s)2HAr-H (C2, C6)Ortho-positions (flanking ether)
5.02 Singlet (s)2HO-CH

-Ph
Characteristic

-ether peak
2.28 Singlet (s)6HAr-CH

3,5-Dimethyl groups

Synthesis Protocol: Williamson Ether Strategy

Objective: Synthesize 1-(Benzyloxy)-3,5-dimethylbenzene via nucleophilic substitution (

Scale:
Reagents & Materials
  • Substrate: 3,5-Dimethylphenol (1.22 g, 10 mmol)

  • Electrophile: Benzyl Bromide (1.71 g, 10 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol)
    
  • Catalyst: Potassium Iodide (KI), catalytic amount (10 mol%) - Accelerates reaction via Finkelstein exchange.

  • Solvent: Acetone (reflux) or DMF (60°C). Recommendation: Acetone for easier workup.

Step-by-Step Workflow
  • Activation: In a 100 mL round-bottom flask, dissolve 3,5-dimethylphenol (1.0 eq) in dry Acetone (30 mL). Add anhydrous

    
     (2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Addition: Add Benzyl Bromide (1.0 eq) dropwise. Add catalytic KI.

  • Reflux: Attach a reflux condenser and heat the mixture to 60°C (mild reflux) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The spot for 3,5-dimethylphenol (

    
    ) should disappear; product spot (
    
    
    ) appears.
  • Workup:

    • Cool to room temperature.[2][3] Filter off the inorganic salts (

      
      , excess 
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Redissolve residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol.

    • Wash with Brine, dry over

      
      , and concentrate.[4]
      
  • Purification: Recrystallize from cold Ethanol or perform flash column chromatography (Silica gel, Hexane/EtOAc 95:5).

Synthesis Pathway Visualization

Synthesiscluster_0ReagentsPhenol3,5-DimethylphenolInterPhenoxideIntermediatePhenol->InterK2CO3DeprotonationBnBrBenzyl BromideProduct1-(Benzyloxy)-3,5-dimethylbenzeneBnBr->ProductInter->ProductSN2 Attack(Acetone, Reflux)

Caption: Williamson ether synthesis pathway via phenoxide nucleophilic attack.

Reaction Engineering: Depolymerization Mechanisms

The utility of this compound lies in studying the cleavage of the

56
Acid-Catalyzed Hydrolysis (Acidolysis)

In acidic media (e.g.,

not

  • Mechanism: Protonation of the ether oxygen

    
     Heterolytic bond cleavage 
    
    
    Formation of Benzyl Carbocation + 3,5-Dimethylphenol.
  • Fate of Carbocation: The benzyl carbocation reacts with the solvent.

    • If solvent is Water

      
       Benzyl Alcohol.
      
    • If solvent is Ethanol

      
       Ethyl Benzyl Ether (Solvolysis product).
      
    • Friedel-Crafts Alkylation: The carbocation may attack the electron-rich 3,5-dimethylphenol ring, leading to C-C bond formation (repolymerization/condensation), a major issue in lignin processing.

Catalytic Hydrogenolysis (Reductive Cleavage)

Used in "Reductive Catalytic Fractionation" (RCF).

  • Catalyst: Pd/C, Ru/C, or Ni-based catalysts.

  • Conditions:

    
     pressure (10–30 bar), 150–200°C.
    
  • Pathway: Homolytic cleavage or metal-surface mediated hydrogen insertion.

  • Products: Toluene + 3,5-Dimethylphenol.

Mechanistic Pathway Diagram

CleavageStart1-(Benzyloxy)-3,5-dimethylbenzene(α-O-4 Model)ProtonatedProtonated Ether(Oxonium Ion)Start->Protonated+ H+CarbocationBenzyl Carbocation[Ph-CH2]+Protonated->CarbocationSlow (RDS)Phenol3,5-Dimethylphenol(Leaving Group)Protonated->PhenolCleavageProd_H2OBenzyl Alcohol(Hydrolysis)Carbocation->Prod_H2O+ H2OProd_EtOHEthyl Benzyl Ether(Ethanolysis)Carbocation->Prod_EtOH+ EtOHProd_CondC-C Condensed Dimers(Repolymerization)Carbocation->Prod_Cond+ Phenol (Electrophilic Attack)

Caption: Acid-catalyzed cleavage pathways showing competition between solvolysis and repolymerization.

References

  • Mechanistic Investig

    
    -O-4 Cleavage: 
    
    • Title: Acidolysis of -O-4 Aryl-Ether Bonds in Lignin Model Compounds.
    • Source: ResearchGate / ACS Sustainable Chemistry & Engineering.
    • URL:[Link]

  • Reductive Cleavage (Hydrogenolysis)

    • Title: Mechanistic investigation of a Ni-catalyzed electrochemical reductive cleavage of the

      
      -O-4 bond.[3]
      
    • Source: Green Chemistry (RSC).
    • URL:[Link]

  • Bond Dissociation Energies

    • Title: Homolytic Bond Dissociation Energies in Lignin Model Compounds

      
      -O-4 and 
      
      
      -O-4 Ethers.[6][7]
    • Source: Journal of Applied Chemical Science International.[7]

    • URL:[Link]

  • Synthesis & Characterization (Analogous Protocols)

    • Title: Synthesis of 1,3,5-Triarylbenzenes and Ether Deriv
    • Source: Scientific & Academic Publishing.
    • URL:[Link]

Bond Dissociation Energy of Benzyl Ether Linkage in Lignin Models: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The valorization of lignin—the second most abundant biopolymer on Earth—hinges on the strategic depolymerization of its recalcitrant network.[1] While the


-O-4 linkage is the most abundant, the benzyl ether linkage (

-O-4)
represents the thermodynamic "weak link" and a critical initiation site for fragmentation. This guide provides an in-depth technical analysis of the Bond Dissociation Energy (BDE) of benzyl ether motifs in lignin models. We synthesize computational (DFT) and experimental (kinetic) data to establish a reference standard for researchers targeting low-energy depolymerization pathways.

Structural Context: The Benzyl Ether Motif

In native lignin, the benzyl ether linkage connects the


-carbon of a phenylpropanoid unit to the phenolic oxygen of a second unit. Unlike the alkyl-aryl ether (

-O-4) or diaryl ether (4-O-5), the

-O-4 bond possesses unique benzylic stabilization that significantly lowers its homolytic BDE.

Model Compound Definitions:

  • 
    -O-4 Model:  Represents the native linkage (e.g., benzyl phenyl ether derivatives).
    
  • BPE (Benzyl Phenyl Ether): The simplest surrogate used to isolate the electronics of the

    
     bond without the interference of 
    
    
    
    -hydroxymethyl groups found in complex lignols.

Thermodynamic Landscape: BDE Values

The reactivity of the benzyl ether linkage is dictated by its BDE. The table below consolidates consensus values derived from high-level Density Functional Theory (DFT) and experimental pyrolysis kinetics.

Table 1: Comparative BDE Values of Lignin Ether Linkages
Linkage TypeModel CompoundHomolytic BDE (kcal/mol)Homolytic BDE (kJ/mol)Relative Stability

-O-4 (Benzyl Ether)
Benzyl Phenyl Ether (BPE) 43.7 – 57.3 183 – 240 Lowest (Most Reactive)

-O-4 (Alkyl Aryl Ether)
Phenethyl Phenyl Ether (PPE)65.0 – 69.4272 – 290Moderate
4-O-5 (Diaryl Ether)Diphenyl Ether (DPE)78.0 – 82.0326 – 343High (Recalcitrant)

Lignin Dimer Backbone57.0 – 62.0238 – 259Moderate

Key Insight: The


-O-4 bond is approximately 15–20 kcal/mol weaker  than the dominant 

-O-4 bond. This disparity implies that thermal treatment will preferentially cleave

-ether linkages first, generating benzyl radicals that propagate chain reactions.
Substituent Effects (Electronic Tuning)

The BDE is not static; it is modulated by ring substituents.

  • Methoxy Groups (-OCH

    
    ):  Electron-donating groups (EDGs) at the ortho or para positions of the benzyl ring stabilize the resulting benzyl radical via resonance, lowering the BDE by 2–4 kcal/mol .
    
  • 
    -Carbon Oxidation:  Oxidation of the 
    
    
    
    -OH to a ketone (
    
    
    =O) dramatically alters the bond character, often strengthening the adjacent bonds but facilitating different cleavage mechanisms (e.g., McLafferty rearrangement).

Mechanistic Pathways: Homolysis vs. Heterolysis

The dissociation of the benzyl ether bond follows two distinct energetic landscapes depending on the reaction environment (thermal vs. acid/base catalytic).

G Start Benzyl Ether Linkage (Ar-CH2-O-Ar') Homolysis Homolysis (Thermal/Radical) Start->Homolysis High T (>300°C) Heterolysis Heterolysis (Acid/Ionic) Start->Heterolysis Acid Cat. / Solvation Radical_Pair Radical Pair (Ar-CH2• + •O-Ar') Homolysis->Radical_Pair BDE ~50 kcal/mol Products_H Products: Toluene + Phenols Radical_Pair->Products_H H-Abstraction Carbocation Carbocation Pair (Ar-CH2+ + -O-Ar') Heterolysis->Carbocation Lower Ea (Solvent dependent) Products_I Products: Benzylated Adducts Carbocation->Products_I Nucleophilic Attack

Figure 1: Divergent cleavage pathways for benzyl ether linkages. Homolysis dominates in pyrolysis, while heterolysis prevails in solvolytic environments.

Experimental Protocol: Determination of BDE

To experimentally validate BDE values, researchers typically employ Temperature-Dependent Kinetics . The activation energy (


) of the primary decomposition step in the gas phase is often equated to the homolytic BDE.
Protocol: Pyrolysis-GC/MS Kinetic Study

Objective: Determine the Arrhenius parameters (


, 

) for BPE cleavage.

Materials:

  • Substrate: Benzyl Phenyl Ether (99% purity).

  • Internal Standard: Tetradecane (inert at reaction temps).

  • Solvent: Benzene or Dodecane (radical scavengers to minimize secondary recombination).

Workflow:

  • Preparation: Prepare a 0.05 M solution of BPE in the solvent with the internal standard.

  • Reactor Loading: Aliquot 50

    
    L samples into quartz capillary tubes (2 mm ID).
    
  • Deoxygenation: Freeze-pump-thaw cycle (3x) to remove dissolved

    
     (crucial to prevent oxidative cleavage). Flame-seal the tubes under vacuum.
    
  • Isothermal Pyrolysis:

    • Immerse sealed tubes in a fluidized sand bath.

    • Temperature Range: 300°C, 320°C, 340°C, 360°C.

    • Time Points: 5, 10, 20, 40, 60 minutes at each temperature.

  • Quenching: Immediately submerge tubes in an ice-water bath to halt reaction.

  • Analysis: Open tubes and analyze via GC/MS (e.g., DB-5MS column). Quantify decay of BPE relative to internal standard.

  • Calculation:

    • Plot

      
       vs. time to get rate constant 
      
      
      
      for each Temp.
    • Plot

      
       vs. 
      
      
      
      (Arrhenius plot).
    • Slope =

      
      . 
      
      
      
      .

Computational Methodology (DFT)

Experimental values are often convoluted by solvent effects and cage effects. Computational chemistry provides intrinsic gas-phase BDEs.

Recommended Workflow
  • Geometry Optimization: Use M06-2X/6-311++G(d,p) .

    • Rationale: The M06-2X functional is heavily parameterized for non-covalent interactions and dispersion forces, which are critical for accurate

      
       stacking descriptions in lignin dimers.
      
  • Frequency Calculation: Verify stationary points (zero imaginary frequencies) and obtain Zero-Point Energy (ZPE) corrections.

  • BDE Calculation:

    
    
    
    • Note: Ensure all species are calculated at the same level of theory.

  • Solvation Correction: Apply SMD (Solvation Model based on Density) if modeling liquid-phase depolymerization (e.g., in methanol or water).

DFT_Workflow Input Input Structure (BPE/Model) Opt Geometry Opt. (M06-2X/6-31G*) Input->Opt Freq Freq. Calc (ZPE & Enthalpy) Opt->Freq Radical_Gen Generate Radicals (Break C-O bond) Freq->Radical_Gen Opt_Rad Optimize Radicals (Unrestricted DFT) Radical_Gen->Opt_Rad Calc Calculate BDE (∆H_products - ∆H_reactant) Opt_Rad->Calc

Figure 2: Computational workflow for determining intrinsic BDE using Density Functional Theory.

Scientific Validation & Causality

  • Why is

    
    -O-4 weaker?  The resulting benzyl radical is stabilized by delocalization of the unpaired electron into the aromatic ring. The phenoxy radical formed is also resonance-stabilized. This "dual resonance stabilization" is absent in purely aliphatic ethers.
    
  • Self-Validation: If your experimental

    
     is significantly lower than 40 kcal/mol, suspect heterolytic (ionic) cleavage catalyzed by trace acids or surface effects of the reactor vessel. If 
    
    
    
    > 65 kcal/mol, ensure you are not measuring the
    
    
    -O-4 cleavage or aromatic C-C cleavage.

References

  • Theoretical study of bond dissociation energies for lignin model compounds.

    • Source: ResearchGate / Journal of Molecular Structure: THEOCHEM
    • URL:[Link]

  • Bond dissociation energies of lignin–carbohydr

    • Source: Royal Society of Chemistry (RSC) / Physical Chemistry Chemical Physics
    • URL:[Link]

  • Computational study of bond dissoci

    
    -O-4 lignin model compounds. 
    
    • Source: PubMed / ChemPhysChem
    • URL:[Link]

  • Investig

    
    
    
    
    ' and 4-O-5 linkages in lignin model oligomers by density functional theory (DFT).
    • Source: Royal Society of Chemistry (RSC) / Reaction Chemistry & Engineering
    • URL:[Link]

  • Computational Study of Bond Dissociation Enthalpies for a Large Range of N

    • Source: ACS Publications / The Journal of Physical Chemistry Letters
    • URL:[Link]

Sources

Reactivity of sterically hindered benzyl ethers in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Steric Fortress: Reactivity and Manipulation of Hindered Benzyl Ethers in Complex Synthesis

Executive Summary

In the architecture of complex molecule synthesis—particularly within drug development—the benzyl ether (Bn) serves as a foundational protecting group due to its robustness. However, standard benzyl ethers often lack the necessary orthogonality required for poly-functionalized scaffolds. This guide addresses the sterically hindered benzyl ether , a subclass that offers tunable stability profiles but demands precise, non-canonical protocols for installation and removal.

This whitepaper moves beyond standard Williamson ether synthesis, focusing on thermal oxocarbenium transfer (Dudley chemistry) for installation and oxidative/Lewis-acid mediated cleavage for removal. These protocols are designed for researchers requiring orthogonality in the presence of acid-labile glycosides, base-sensitive esters, or reducible alkenes.

Part 1: The Steric Paradox & Installation Challenges

The primary challenge with sterically hindered benzyl ethers (either hindered alcohols or substituted benzyl rings like 2,6-dichlorobenzyl) is the failure of


 pathways.
  • The Failure Mode: Attempting to protect a tertiary alcohol or a sterically crowded secondary alcohol using Benzyl Bromide (BnBr) and Sodium Hydride (NaH) typically results in E2 elimination rather than substitution, or simply no reaction due to the inability of the alkoxide to access the electrophile.

  • The Solution: Switch mechanism from

    
     to an 
    
    
    
    -like thermal transfer using Benzyloxypyridinium salts (Dudley Reagents) .
Mechanism: Thermal Oxocarbenium Transfer

The Dudley reagent (2-benzyloxy-1-methylpyridinium triflate) operates under neutral conditions.[1] Upon heating, it undergoes heterolytic cleavage to generate a transient benzyl cation (tight ion pair) and a stable pyridone byproduct. This cation is immediately intercepted by the hindered alcohol.

DudleyMechanism cluster_0 Activation Phase cluster_1 Capture Phase Reagent Bn-OPT Reagent (2-benzyloxy-1-methylpyridinium) Intermediate [Benzyl Cation] + [Pyridone] Reagent->Intermediate Heterolysis Heat Heat (83°C) PhCF3 Solvent Heat->Intermediate Product Hindered Benzyl Ether (R-OBn) Intermediate->Product S_N1 Capture Byproduct N-Methyl-2-pyridone (Precipitates) Intermediate->Byproduct Alcohol Hindered Alcohol (R-OH) Alcohol->Product

Figure 1: Mechanistic pathway of the Dudley Benzylation.[2] The reaction relies on the irreversible formation of the stable pyridone leaving group to drive the equilibrium.

Part 2: Experimental Protocol – Installation via Dudley Reagent

This protocol is self-validating: the reaction mixture changes homogeneity as the byproduct precipitates or separates, and it avoids strong bases entirely.

Target: Protection of a tertiary alcohol (e.g., t-butyl cyclohexanol derivative). Reagents:

  • Alcohol Substrate (1.0 equiv)

  • 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) (2.0 equiv)

  • Magnesium Oxide (MgO) (2.0 equiv) – Acid scavenger

  • 
    -Trifluorotoluene (PhCF
    
    
    
    ) – Solvent

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Argon, suspend the alcohol and MgO in PhCF

    
     (0.5 M concentration).
    
    • Why PhCF

      
      ? It has a high boiling point (102°C) suitable for thermal activation and dissolves the triflate salt while allowing the non-polar ether product to remain in solution.
      
  • Reagent Addition: Add BnOPT (solid) in one portion. The mixture will be a suspension.

  • Thermal Activation: Heat the mixture to 85–90°C.

    • Self-Validation: Within 1-3 hours, the white suspension of BnOPT will consume, and a separate oil or solid (N-methyl-2-pyridone) will begin to adhere to the flask walls or settle.

  • Monitoring: Monitor by TLC. The pyridinium salt stays at the baseline; the product moves up.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove MgO and the pyridone byproduct. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Part 3: Reactivity & Orthogonality

Sterically hindered benzyl ethers (specifically 2,6-dichlorobenzyl or 2,4,6-trimethylbenzyl ) are significantly more stable than unsubstituted benzyl ethers. This stability creates "orthogonal windows" for deprotection.

Comparative Stability Data:

Protecting GroupElectronic NatureSteric BulkAcid Stability (TFA)Oxidative Stability (DDQ)Hydrogenolysis Rate
Benzyl (Bn) NeutralLowHighModerateFast
PMB (p-Methoxybenzyl) Electron RichLowLowLow (Labile)Fast
2,6-Dichlorobenzyl Electron PoorHigh Very High High Slow
Trityl (Tr) NeutralVery High Low (S

1 labile)
HighVery Slow

Key Insight: The 2,6-dichlorobenzyl ether is stable to the conditions used to remove PMB (DDQ oxidation) and standard acetals (mild acid). It requires forcing hydrogenolysis or specific Lewis Acid conditions to cleave.

Part 4: Deprotection Protocols

Removing a hindered benzyl ether requires overcoming the very stability designed into it. Standard Pd/C hydrogenolysis often fails because the steric bulk prevents the ether oxygen from coordinating effectively with the catalyst surface.

Method A: Photo-Mediated Oxidative Cleavage (The Modern Approach)

For substrates sensitive to hydrogenolysis (e.g., those containing alkenes or sulfur), photo-activation of DDQ is the superior method.

  • Mechanism: Excited state DDQ* is a stronger oxidant than ground state DDQ. It abstracts an electron from the aromatic ring, followed by C-H abstraction and hydrolysis.

  • Protocol:

    • Dissolve substrate in MeCN/H

      
      O (9:1).
      
    • Add DDQ (1.5 equiv).

    • Irradiate with 365 nm UV light (LED or mercury lamp) at ambient temperature.

    • Validation: The deep red charge-transfer complex of DDQ fades to a pale yellow precipitate (DDQ-H

      
      ) as the reaction completes.
      
Method B: Lewis Acid Cleavage with Scavengers (The "Hard" Way)

When hydrogenolysis fails and oxidation is not an option, Boron Trichloride (BCl


) is the reagent of choice. However, the resulting benzyl cation must be trapped to prevent polymerization or re-alkylation.
  • Reagents: BCl

    
     (1M in DCM), Pentamethylbenzene (PMB-H, scavenger).
    
  • Protocol:

    • Cool substrate and Pentamethylbenzene (5.0 equiv) in dry DCM to -78°C.

    • Add BCl

      
       (3.0 equiv) dropwise.
      
    • Critical Step: The Pentamethylbenzene creates a "sink" for the cleaved benzyl cation, forming a stable Friedel-Crafts adduct, driving the equilibrium to the free alcohol.

    • Quench with MeOH/Et

      
      N at -78°C to prevent acid-catalyzed degradation during warmup.
      
Decision Matrix for Deprotection

DeprotectionLogic Start Hindered Benzyl Ether Deprotection Sensitive Is substrate sensitive to Hydrogenation (C=C, S, N-O)? Start->Sensitive Oxidative Is the Benzyl group electron-rich (PMB, DMB)? Sensitive->Oxidative Yes StandardH2 Try Pd/C + H2 (1 atm) Sensitive->StandardH2 No YesSensitive Yes NoSensitive No DDQ Standard DDQ Oxidation Oxidative->DDQ Yes PhotoDDQ Photo-DDQ (365 nm) (For neutral/hindered Bn) Oxidative->PhotoDDQ No FailH2 Did it fail (Steric bulk)? StandardH2->FailH2 Pearlman Use Pd(OH)2 (Pearlman's) + High Pressure (50 psi) FailH2->Pearlman Yes BCl3 BCl3 + Pentamethylbenzene (-78°C) PhotoDDQ->BCl3 If fails

Figure 2: Strategic decision tree for selecting deprotection conditions based on substrate sensitivity and steric environment.

References

  • Dudley Reagent Synthesis & Application: Poon, K. W. C.; Dudley, G. B.[3] "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt." Journal of Organic Chemistry, 2006 , 71, 3923–3927.[3] [Link]

  • Photo-Mediated Deprotection: Rahim, M. A.; Matsumura, S.; Toshima, K. "Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation."[3][4] Tetrahedron Letters, 2005 , 46, 7307–7309.[3][4] [Link]

  • Lewis Acid Cleavage with Scavengers: Okano, K.; et al. "Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger." Organic Syntheses, 2016 , 93, 63-74.[5] [Link]

  • General Protective Group Strategies: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; Wiley: Hoboken, NJ, 2014 . [Link]

Sources

Comparison ofα\alphaα-O-4 vsβ\betaβ-O-4 lignin model compounds

Technical Guide: Comparative Analysis of -O-4 vs. -O-4 Lignin Model Compounds

Executive Summary

Lignin depolymerization is the rate-limiting step in converting lignocellulosic biomass into aromatic chemical feedstocks. The efficiency of this process hinges on the targeted cleavage of inter-unit ether linkages. While the


-O-4 (arylglycerol-

-aryl ether)

-O-4 (benzyl aryl ether)

This guide contrasts these two linkages, providing researchers with the mechanistic grounding required to design selective depolymerization catalysts and synthesize relevant model compounds for kinetic studies.

Key Differentiators
Feature

-O-4 (Benzyl Aryl Ether)

-O-4 (Arylglycerol-

-Aryl Ether)
Abundance (Native Lignin) Low (<5%)High (45–60%)
Bond Dissociation Energy Weak (~215 kJ/mol)Strong (~290 kJ/mol)
Primary Cleavage Mode Acid-catalyzed hydrolysis (facile)Reductive catalytic fractionation (RCF) or oxidation
Reaction Intermediate Stable Benzylic CarbocationUnstable radical/cation intermediates
Application Study of Lignin-Carbohydrate Complexes (LCC)Primary target for monomer yield

Structural & Electronic Characterization

Bond Dissociation Energy (BDE) Hierarchy

The reactivity difference between these models is dictated by the stability of the intermediate species formed upon bond scission.

  • 
    -O-4 Linkage:  The C
    
    
    –O bond is exceptionally labile under acidic conditions. Cleavage generates a resonance-stabilized benzylic carbocation. The BDE is approximately 50–55 kcal/mol (210–230 kJ/mol) .
  • 
    -O-4 Linkage:  The C
    
    
    –O bond is robust. Cleavage typically requires temperatures >150°C or metal catalysts. The BDE is approximately 65–70 kcal/mol (270–295 kJ/mol) .
Visualization: Cleavage Pathways

The following diagram illustrates the mechanistic divergence between the two linkages under acidolysis, highlighting the energetic favorability of

LigninCleavagecluster_legendKinetic HierarchyAlphaModelα-O-4 Model(Benzyl Phenyl Ether)AlphaCatBenzylic Carbocation(Resonance Stabilized)AlphaModel->AlphaCat H+ / Fast(Low Ea)BetaModelβ-O-4 Model(Guaiacylglycerol-β-guaiacyl ether)BetaIntβ-Cation/Radical(Less Stable)BetaModel->BetaInt H+ / Slow(High Ea)ProductAPhenol + Benzyl AlcoholAlphaCat->ProductA +H2OProductBGuaiacol + Hibbert KetonesBetaInt->ProductB RearrangementKey1α-O-4: k_obs >> k_beta

Caption: Mechanistic divergence showing the rapid formation of the stable benzylic carbocation from


Experimental Protocols: Synthesis of Model Compounds

To study these linkages, researchers must synthesize high-purity dimers. Below are the standard protocols for synthesizing representative models.

Protocol A: Synthesis of -O-4 Model (Benzyl Phenyl Ether)

Objective: Synthesize a simplified

Reagents:


  • Preparation: Dissolve phenol (1.1 eq) in anhydrous acetone in a round-bottom flask.

  • Activation: Add anhydrous K

    
    CO
    
    
    (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
  • Alkylation: Add benzyl bromide (1.0 eq) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off the inorganic salts. Evaporate the solvent. Dissolve the residue in diethyl ether and wash with 1M NaOH (to remove unreacted phenol) followed by brine.

  • Purification: Recrystallize from ethanol or purify via column chromatography.

  • Validation:

    
    H NMR (CDCl
    
    
    ):
    
    
    5.05 (s, 2H, -CH
    
    
    -O-).
Protocol B: Synthesis of -O-4 Model (Veratrylglycerol- -guaiacyl ether)

Objective: Synthesize a representative


Reagents:

  • Bromination: React 3,4-dimethoxyacetophenone with phenyltrimethylammonium tribromide in THF to yield

    
    -bromo-3,4-dimethoxyacetophenone.
    
  • Displacement: Dissolve the

    
    -bromo ketone in acetone with K
    
    
    CO
    
    
    . Add guaiacol (1.1 eq) and reflux for 4 hours to form the
    
    
    -aryloxy ketone.
  • Hydroxymethylation (Optional for

    
    -OH):  React with formaldehyde/K
    
    
    CO
    
    
    if the
    
    
    -hydroxymethyl group is required (aldol addition).
  • Reduction: Dissolve the ketone intermediate in Ethanol/THF. Add NaBH

    
     (2.0 eq) at 0°C and stir for 2 hours to reduce the ketone to the benzylic alcohol (forming the 
    
    
    -O-4 linkage).
  • Validation:

    
    H NMR (CDCl
    
    
    ):
    
    
    4.95 (d, 1H, H
    
    
    ), 4.15 (m, 1H, H
    
    
    ).

Analytical Profiling (NMR & MS)[2]

Accurate identification of these linkages in complex mixtures requires precise spectroscopic data.

Parameter

-O-4 Model

-O-4 Model

H NMR (

-pos)

5.0 – 5.5 ppm (Singlet/Doublet)

4.8 – 5.0 ppm (Doublet,

Hz)

C NMR (

-pos)

70 – 75 ppm

71 – 73 ppm

C NMR (

-pos)
N/A (Aromatic C1 linked)

83 – 86 ppm (Ether bond)
Mass Spectrometry Fragment: [M-OPh]

(Benzylic cation)
Fragment: [M-H

O]

or specific cleavage

Note on Quantification: In 2D HSQC NMR, the




Applications in Drug Development & Green Chemistry

While primarily used in biomass research, these models have translational value in pharmaceutical synthesis.

  • Pharmacophore Scaffolds: The

    
    -O-4 backbone resembles the structure of certain neolignans with antioxidant and antineoplastic activity.
    
  • Heterocycle Synthesis: Recent protocols utilize the

    
    -O-4 motif as a precursor for pyrimidine synthesis  via one-pot multi-component reactions (e.g., reaction with amidines under basic conditions). This offers a route to synthesize marine alkaloid derivatives (e.g., meridianins) from renewable lignin.
    
  • Antioxidant Assays:

    
    -O-4 models, being prone to radical cleavage, serve as excellent probes for testing radical scavenging potency of novel antioxidant drugs.
    
Visualization: Valorization Pathway

ValorizationLigninNative Lignin(Biomass)BetaO4β-O-4 Rich FractionLignin->BetaO4 ExtractionDepolyCatalytic Depolymerization(e.g., Hydrogenolysis)BetaO4->Depoly Target LinkageMonomersPhenolic Monomers(Guaiacol, Syringol)Depoly->Monomers C-O CleavagePharmaDrug Development(Pyrimidines, Antioxidants)Monomers->Pharma Upgrading

Caption: The valorization pipeline transforming

References

  • Bond Dissoci

    • Source: Journal of Applied Chemical Science International[1]

    • Title: Homolytic Bond Dissociation Energies in Lignin Model Compounds

      
      -O-4 and 
      
      
      -O-4 Ethers[2]
    • URL:[Link]

  • Acidolysis Mechanisms

    • Source: ACS Sustainable Chemistry & Engineering
    • Title: Acidolysis of

      
      -O-4 Aryl-Ether Bonds in Lignin Model Compounds[3]
      
    • URL:[Link]

  • Synthesis of Pyrimidines

    • Source: Nature Communic
    • Title: Transition-metal-free synthesis of pyrimidines

      
      -O-4 segments via a one-pot multi-component reaction[4]
      
    • URL:[Link]

  • NMR Characteriz

    • Source: PNAS
    • Title: NMR characterization of lignins in Arabidopsis altered in the activity of ferul
    • URL:[Link]

  • Comput

    • Source: The Journal of Physical Chemistry Letters
    • Title: Computational Study of Bond Dissociation Enthalpies for a Large Range of Native and Modified Lignins[2][5]

    • URL:[Link]

Thermal Stability of Dimethyl-Substituted Benzyl Phenyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the thermal stability profile of dimethyl-substituted benzyl phenyl ethers (BPEs), focusing on mechanistic pathways, kinetic parameters, and experimental validation protocols.

Technical Guide & Stability Profile

Executive Summary

Benzyl phenyl ethers (BPEs) serve as critical model compounds for lignin depolymerization, latent catalyst initiators, and intermediates in pharmaceutical synthesis. Their thermal stability is governed primarily by the bond dissociation energy (BDE) of the benzylic carbon-oxygen bond (


).

Key Finding: Dimethyl substitution on the benzyl ring decreases thermal stability compared to the unsubstituted parent ether. This counter-intuitive effect arises because methyl groups (electron-donating groups) stabilize the intermediate benzyl radical formed during homolysis, thereby lowering the activation energy for bond cleavage.

Compound ClassApprox.[1][2][3][4][5][6][7][8][9][10][11] Onset Temp (

)
Primary Decomp. Pathway
Unsubstituted BPE 250°C – 275°CC-O Homolysis / Radical Recombination
Mono-methyl BPE 230°C – 260°CC-O Homolysis
Dimethyl BPE (e.g., 2,4-xylyl) 210°C – 240°CRapid C-O Homolysis

-Dimethyl (Cumyl)
< 180°CTertiary Radical Formation (Highly Labile)

Mechanistic Underpinnings

To control or predict the stability of these ethers, one must understand the competition between homolytic cleavage and cage recombination . Unlike allyl aryl ethers, which undergo concerted [3,3]-sigmatropic rearrangements (Claisen), benzyl phenyl ethers predominantly decompose via a radical-pair mechanism.

The Radical-Pair Mechanism

The thermal decomposition initiates with the homolysis of the weakest bond, the


 ether linkage.
  • Initiation:

    
    
    
  • Propagation/Diffusion: The radical pair can either recombine within the solvent cage to form isomers (benzylphenols) or diffuse apart to react with the solvent/matrix (H-abstraction).

  • Substitution Effect:

    • Electronic: Methyl groups at ortho or para positions on the benzyl ring stabilize the benzyl radical via hyperconjugation and resonance. According to the Hammond Postulate, this lowers the transition state energy, accelerating decomposition.

    • Steric: Ortho-substitution (e.g., 2,6-dimethyl) increases steric strain in the ground state and hinders cage recombination, forcing the reaction towards irreversible cleavage products (toluene derivatives and phenols).

Visualization of Decomposition Pathways

The following diagram illustrates the bifurcation between rearrangement and cleavage, highlighting where dimethyl substitution exerts its influence.

BPE_Decomposition cluster_effect Dimethyl Substitution Effect Start Dimethyl-Benzyl Phenyl Ether (Ground State) TS Transition State (Bond Stretching) Start->TS Δ RadicalPair Radical Pair Cage [Ar-CH2• •O-Ph] TS->RadicalPair Recomb Cage Recombination (Isomerization) RadicalPair->Recomb Minor Path (Sterically Hindered) Cleavage Cage Escape (Homolysis Products) RadicalPair->Cleavage Major Path (Favored by Me-subst) Products_1 Benzylphenols (o-/p- isomers) Recomb->Products_1 Products_2 Toluene deriv. + Phenol Cleavage->Products_2

Caption: Thermal decomposition pathways of BPEs. Dimethyl substitution stabilizes the Radical Pair, lowering the energy barrier for the 'Cage Escape' pathway.

Comparative Stability Analysis

The following data synthesizes kinetic trends for dimethyl-substituted isomers. Note that specific values depend heavily on the solvent system (e.g., hydrogen-donor solvents like tetralin accelerate decomposition).

Predicted Stability Ranking

Based on the stability of the resulting radical intermediates (Radical Stability:


 and 

):
  • Most Stable: Unsubstituted Benzyl Phenyl Ether (

    
     kcal/mol).
    
  • Intermediate: 3,5-Dimethylbenzyl phenyl ether. (Meta-methyls provide weak stabilization).

  • Least Stable (Ring): 2,4-Dimethylbenzyl phenyl ether. (Ortho/Para methyls provide strong resonance stabilization to the radical).

  • Highly Unstable:

    
    -Methylbenzyl phenyl ether. (Secondary radical formation; 
    
    
    
    drops to ~50 kcal/mol).
Quantitative Kinetic Data (Reference Values)
ParameterUnsubstituted BPEDimethyl-Substituted (Est.)Implications
Bond Dissociation Energy (

)
~60 kcal/mol [1]55–58 kcal/molLower energy required to initiate failure.
Rate Constant (

) at 300°C


10x faster decomposition rate predicted.
Half-life (

) at 250°C
> 10 hours< 2 hoursUnsuitable for long-duration high-heat applications.

Experimental Protocols (Self-Validating)

To experimentally verify the stability of a specific dimethyl isomer, use the following protocols. These are designed to be self-validating by cross-referencing mass loss (TGA) with energetic transitions (DSC).

Protocol A: Dynamic Thermal Analysis (TGA/DSC)

Objective: Determine


 and Activation Energy (

).
  • Sample Prep: Weigh 5–10 mg of the ether into an alumina pan (TGA) or high-pressure gold-plated pan (DSC) to prevent evaporation before decomposition.

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min (Inert) vs. Air (Oxidative). Note: BPEs are prone to auto-oxidation; 
    
    
    
    is required for intrinsic stability.
  • Ramp: Heat from 40°C to 400°C at three distinct rates: 5, 10, and 20 °C/min.

  • Validation:

    • Use the Flynn-Wall-Ozawa (FWO) isoconversional method to calculate

      
      .
      
    • Plot

      
       vs 
      
      
      
      for conversions
      
      
      .
    • Pass Criteria: The lines should be parallel. Non-parallel lines indicate a change in mechanism (e.g., evaporation competing with decomposition).

Protocol B: Isothermal Accelerated Aging

Objective: Determine long-term stability for drug shelf-life or material durability.

  • Setup: Seal samples in glass ampoules under Argon.

  • Aging: Incubate at

    
     (e.g., 200°C) for 24, 48, and 96 hours.
    
  • Analysis: Dissolve residue in Methanol. Analyze via HPLC-UV (254 nm).

  • Quantification: Track the disappearance of the Ether peak and the appearance of Phenol/Cresol peaks.

  • Validation: Mass balance must be >95%. Significant mass loss indicates leak or volatile product formation (toluene).

Workflow Diagram

Experimental_Workflow cluster_TGA Thermal Screening (TGA/DSC) cluster_Iso Isothermal Validation Sample Dimethyl-BPE Sample Step1 Ramp 5, 10, 20 °C/min (N2 Atmosphere) Sample->Step1 Step2 Identify Tonset (Mass Loss > 2%) Step1->Step2 Step3 Calculate Ea (Flynn-Wall-Ozawa) Step2->Step3 Step4 Seal in Ampoule (Argon) Step2->Step4 Select Temp Decision Stability Profile Validated Step3->Decision Kinetic Data Step5 Age at (Tonset - 20°C) Step4->Step5 Step6 HPLC Analysis (Product Ratio) Step5->Step6 Step6->Decision Product Data

Caption: Integrated workflow for thermal stability assessment combining kinetic screening and product analysis.

Implications for Drug Development

  • Protecting Groups: Dimethylbenzyl ethers are more acid-labile and more thermally labile than standard benzyl ethers. They can be cleaved under milder conditions, which is advantageous for sensitive substrates but poses a risk during high-temperature workups (e.g., distillation).

  • Impurity Profiling: In drug substances containing this moiety, monitor for dimethyl-benzaldehyde (oxidation product) and dimethyl-phenol (hydrolysis/cleavage product) during stress testing.

References

  • Britt, P. F., et al. (1998). "Pyrolysis of Silica-Immobilized Benzyl Phenyl Ether: Competing Radical Rearrangement Pathways." The Journal of Organic Chemistry. Link

  • Sato, Y., et al. (1983). "Thermal decomposition of benzyl phenyl ether and benzyl phenyl ketone in the presence of tetralin." Industrial & Engineering Chemistry Fundamentals. Link

  • Bordon, A. G., et al. (2014). "Kinetics and Mechanism of the Thermal Decomposition Reaction of 3,6-diphenyl-1,2,4,5-tetroxane." Current Organic Synthesis. Link

  • PubChem. "Benzyl Phenyl Ether Compound Summary."[3] National Library of Medicine.[5] Link

Sources

Methodological & Application

Application Note: Williamson Ether Synthesis of 1-(Benzyloxy)-3,5-dimethylbenzene

[1]

1

Abstract & Introduction

This Application Note details the optimized protocol for synthesizing 1-(benzyloxy)-3,5-dimethylbenzene (also known as benzyl 3,5-xylyl ether).[1] This structural motif serves as a critical intermediate in the synthesis of resorcinol-based natural products, polymer additives, and medicinal pharmacophores.[1]

While various etherification methods exist (e.g., Mitsunobu reaction), the Williamson Ether Synthesis remains the gold standard for scalability and cost-efficiency. This protocol utilizes a heterogeneous base system (

1
Key Advantages of This Protocol
  • Mild Conditions: Avoids the use of pyrophoric bases (e.g., NaH) and strictly anhydrous conditions.[1]

  • Self-Indicating Workup: Exploits

    
     differences for efficient removal of unreacted starting materials.
    
  • Scalability: Validated from milligram to multigram scales.

Retrosynthetic Analysis & Mechanism

The synthesis relies on an

12345

1
Reaction Scheme

The following diagram illustrates the transformation and the transition state logic.

ReactionSchemeReactants3,5-Dimethylphenol+ Benzyl BromideBaseBase (K2CO3)DeprotonationReactants->Base activationIntermediatePhenoxideIntermediateBase->Intermediate -HBr (neutralized)TSSN2 TransitionStateIntermediate->TS + Benzyl-BrProduct1-(Benzyloxy)-3,5-dimethylbenzeneTS->Product -KBr

Figure 1: Mechanistic pathway for the base-mediated alkylation of 3,5-dimethylphenol.[1]

Critical Parameter Optimization

Success in this synthesis depends on three variables. We have optimized these parameters to maximize yield and minimize side reactions (C-alkylation).

ParameterRecommendedRationale
Solvent Acetonitrile (MeCN) Polar aprotic solvent.[1] B.P. (82°C) allows sufficient thermal energy for kinetics without requiring pressure vessels.[1] Acetone (B.P. 56°C) is a viable alternative but slower.[1]
Base Potassium Carbonate (

)
Anhydrous, granular.[1] Sufficiently basic to deprotonate phenol (

10) but weak enough to prevent elimination side-products.[1] Safer than NaH.[1]
Stoichiometry 1.0 : 1.2 : 1.5 (Phenol : Halide : Base).[1] A slight excess of electrophile ensures complete consumption of the limiting reagent (phenol), which is harder to separate from the product than the halide.[1]
Catalyst TBAI (Optional) Tetrabutylammonium iodide (1-5 mol%) can be added if reaction kinetics are sluggish (Finkelstein-like in situ activation).[1]

Standard Operating Procedure (SOP)

Reagent Table (10 mmol Scale)
ReagentMW ( g/mol )Equiv.AmountPhysical State
3,5-Dimethylphenol 122.161.01.22 gSolid (Crystalline)
Benzyl Bromide 171.041.22.05 g (1.43 mL)Liquid (Lachrymator!)[1]
Potassium Carbonate 138.211.52.07 gSolid (Anhydrous)
Acetonitrile 41.05N/A25 - 30 mLSolvent
Experimental Workflow
Step 1: Setup and Activation
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 1.22 g of 3,5-dimethylphenol and 2.07 g of Potassium Carbonate .

  • Add 30 mL of Acetonitrile .

  • Stir at room temperature for 15 minutes. Note: This pre-stir allows partial deprotonation and formation of the phenoxide surface species.[1]

Step 2: Reaction
  • Add 1.43 mL of Benzyl Bromide dropwise via syringe. Caution: Benzyl bromide is a potent lachrymator.[1] Perform in a fume hood.

  • Attach a reflux condenser.[1][6]

  • Heat the mixture to reflux (Oil bath set to ~90°C) for 4–6 hours .

  • Monitoring: Check progress via TLC (See Section 5). The starting phenol spot should disappear.[1]

Step 3: Workup (The "Wash" Strategy)
  • Cool reaction to room temperature.[1][7]

  • Filtration: Filter off the solid inorganic salts (

    
    , unreacted 
    
    
    ) through a sintered glass funnel or Celite pad.[1] Rinse the pad with ethyl acetate (EtOAc).[1]
  • Concentration: Remove the volatile solvent (MeCN) using a rotary evaporator.

  • Extraction: Redissolve the residue in 30 mL EtOAc .

  • Caustic Wash (Critical): Wash the organic layer with 10% NaOH (2 x 15 mL) .[1]

    • Why? This converts any unreacted phenol into water-soluble sodium phenoxide, removing it from the organic product layer.[1]

  • Wash with Brine (1 x 15 mL) .

  • Dry over anhydrous

    
      or 
    
    
    .
  • Filter and concentrate in vacuo to yield the crude product.

Step 4: Purification
  • Purity Assessment: If the crude oil/solid is >95% pure by NMR, no further purification is needed.

  • Recrystallization: If solid, recrystallize from hot Hexanes/EtOAc (9:1).[1]

  • Flash Chromatography: If oil or impure, use Silica Gel.

    • Mobile Phase: 100% Hexanes

      
       5% EtOAc/Hexanes.[1]
      
    • Rf: Product is much less polar than the starting phenol.[1]

Process Flow Diagram

WorkflowSetupSETUPCharge Phenol, K2CO3, MeCNReactionREACTIONAdd BnBr, Reflux 4-6hSetup->Reaction ActivationFilterFILTRATIONRemove inorganic saltsReaction->Filter Completion (TLC)WashCAUSTIC WASH10% NaOH (Removes Phenol)Filter->Wash Redissolve in EtOAcIsolateISOLATIONDry, Concentrate, RecrystallizeWash->Isolate Organic Layer

Figure 2: Operational workflow for the isolation of high-purity ether.

Process Analytical Technology (PAT) & QC

To ensure scientific integrity, the product must be validated using the following metrics.

Thin Layer Chromatography (TLC)[1]
  • Stationary Phase: Silica Gel 60

    
    .[1]
    
  • Mobile Phase: 10% Ethyl Acetate in Hexanes.[1]

  • Visualization: UV Light (254 nm).[1]

  • Expected Results:

    • Benzyl Bromide:[1] High Rf (near solvent front), UV active.[1]

    • Product: High Rf (approx 0.7 - 0.8).[1]

    • 3,5-Dimethylphenol:[1][8][9] Low Rf (approx 0.3), UV active.[1]

NMR Characterization (Expected Data)
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       7.30 – 7.45 (m, 5H, Benzyl-ArH)[1]
      
    • 
       6.65 (s, 1H, ArH, para to ether)[1]
      
    • 
       6.58 (s, 2H, ArH, ortho to ether)[1]
      
    • 
       5.02 (s, 2H, 
      
      
      )[1]
    • 
       2.28 (s, 6H, 
      
      
      )[1]
  • Interpretation: The diagnostic singlet at ~5.0 ppm confirms the formation of the ether linkage. The disappearance of the broad phenolic -OH singlet (usually >5.0 ppm) confirms consumption of starting material.[1]

Troubleshooting & Safety

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely ground.[1] Add TBAI catalyst.[1] Increase reflux time.
Product contains Phenol Insufficient NaOH washRepeat the 10% NaOH wash step during workup.
C-Alkylation observed Temperature too highSwitch solvent from MeCN to Acetone (lower boiling point).[1]
Safety Hazards (HSE)
  • Benzyl Bromide: Severe lachrymator and skin irritant.[1] MUST be handled in a fume hood. Neutralize spills with dilute ammonia.[1]

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide).[1]

  • 3,5-Dimethylphenol: Corrosive and toxic to aquatic life.[1]

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry.[1] (2014).[1][3] The Williamson Ether Synthesis. [Link]

  • Phenol Alkylation Protocols

    • Organic Syntheses, Coll. Vol. 6, p. 101 (1988); Vol. 63, p. 214 (1985).[1] 4-Benzyloxyindole (Example of Benzyl ether formation using K2CO3/DMF). [Link]

  • Physical Properties of Reactants (3,5-Dimethylphenol)

    • PubChem.[1] (n.d.). 3,5-Dimethylphenol Compound Summary. [Link]

  • Solvent Effects in Nucleophilic Substitution

    • Chemistry Steps. (2023). Solvent Effects in SN2 Reactions. [Link]

Application Note: Catalytic Hydrogenolysis of Benzyl 3,5-Dimethylphenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the catalytic hydrogenolysis of benzyl 3,5-dimethylphenyl ether (BDMPE) . This specific ether serves two critical roles in modern chemistry:

  • Organic Synthesis: As a model for removing benzyl protecting groups from electron-rich phenols.

  • Biomass Valorization: As a primary model compound (dimer) representing the

    
    -O-4 linkage in lignin depolymerization studies.
    

The presence of the 3,5-dimethyl substituents on the phenoxy ring increases electron density, making the aromatic ring susceptible to competing hydrogenation (over-reduction). This guide provides optimized conditions to maximize C-O bond cleavage (yielding toluene and 3,5-dimethylphenol) while suppressing the formation of 3,5-dimethylcyclohexanol.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The Substrate
  • Compound: Benzyl 3,5-dimethylphenyl ether

  • Molecular Weight: 212.29 g/mol

  • Target Transformation: Cleavage of the benzylic C-O bond.[1][2][3]

  • Byproducts: Toluene (volatile) and 3,5-Dimethylphenol (solid).

Mechanistic Insight

The reaction proceeds via a heterogeneous mechanism on the metal surface (typically Palladium).[4]

  • Adsorption: The phenyl rings adsorb flat onto the catalyst surface. The electron-donating methyl groups (

    
    ) increase the binding affinity of the phenoxy ring, potentially increasing residence time.
    
  • Oxidative Addition/Insertion: The catalyst inserts into the benzylic C-O bond.

  • Hydrogenolysis: Surface hydrides attack the benzylic carbon.

  • Desorption: Products leave the surface.[4]

Critical Control Point: If the rate of desorption is slower than the rate of ring hydrogenation, the phenol ring will be reduced to a cyclohexanol derivative. This is common with electron-rich arenes.

Mechanistic Visualization

HydrogenolysisMechanism Substrate Benzyl 3,5-Dimethylphenyl Ether (Solution) Adsorption Surface Adsorption (Pd/C Site) Substrate->Adsorption Diffusion Cleavage C-O Bond Cleavage (Hydride Attack) Adsorption->Cleavage Rate Determining Step Desorption Product Desorption Cleavage->Desorption Fast SideReaction RISK: Ring Saturation (Over-reduction) Cleavage->SideReaction If H2 pressure too high or T > 60°C Toluene Toluene Desorption->Toluene Phenol 3,5-Dimethylphenol Desorption->Phenol

Caption: Step-wise mechanism of heterogeneous hydrogenolysis on Pd/C, highlighting the critical risk of ring saturation.

Experimental Protocols

Protocol A: Standard Pd/C Hydrogenolysis (High Yield)

Best for: Routine deprotection in organic synthesis.

Materials:

  • Substrate: Benzyl 3,5-dimethylphenyl ether (1.0 equiv)

  • Catalyst: 10% Pd/C (wet support, Degussa type E101 or equivalent). Note: Use 5-10 wt% of catalyst relative to substrate.

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).

  • Reagent: Hydrogen gas (

    
    ) balloon (1 atm).
    

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve the substrate in EtOAc (0.1 M concentration). EtOAc is preferred over MeOH if over-reduction is a concern, as polar protic solvents can accelerate ring hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading).

    • Safety: Pd/C is pyrophoric when dry. Always wet the catalyst with a small amount of water or add it under an inert gas blanket (Argon/Nitrogen).

  • Purge: Seal the flask with a septum. Insert a needle connected to a vacuum line and another to an inert gas source. Cycle vacuum/inert gas 3 times.

  • Hydrogenation: Replace the inert gas line with a hydrogen balloon. Purge the headspace briefly (10 seconds) with

    
     via a vent needle, then seal.
    
  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Time: Typically 1–4 hours.

    • Monitoring: Check TLC every 30 minutes. Look for the disappearance of the starting ether (

      
       in 4:1 Hex/EtOAc) and appearance of the phenol (
      
      
      
      ).
  • Workup: Once complete, filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The toluene byproduct will evaporate (bp 110°C), leaving the crystalline 3,5-dimethylphenol.

Protocol B: Transfer Hydrogenolysis (Safety Enhanced)

Best for: Labs restricting


 gas cylinders or for scale-up where gas handling is hazardous.

Materials:

  • Hydrogen Donor: Ammonium Formate (

    
    ) or Cyclohexene.
    
  • Solvent: Methanol (Required for solubility of ammonium formate).

Step-by-Step:

  • Dissolve Benzyl 3,5-dimethylphenyl ether (1 mmol) in dry Methanol (10 mL).

  • Add 10% Pd/C (10 wt% relative to substrate).

  • Add Ammonium Formate (5.0 equiv).

  • Reflux: Heat the mixture to reflux (65°C) with stirring.

    • Mechanism:[4][5][6] Ammonium formate decomposes to release

      
       and 
      
      
      
      in situ on the catalyst surface.
  • Duration: Reaction is usually faster than balloon hydrogenation (30–60 mins).

  • Workup: Cool, filter through Celite, and concentrate. Wash the residue with water to remove excess ammonium salts, then extract with DCM.

Critical Parameters & Troubleshooting

Solvent Effects on Selectivity

The choice of solvent significantly impacts the ratio of C-O cleavage vs. Ring Hydrogenation.

SolventRelative RateSelectivity (Phenol : Cyclohexanol)Notes
Ethanol/Methanol FastModerateHigh solubility of

; risk of over-reduction if left too long.
Ethyl Acetate MediumHigh Non-protic nature suppresses ring hydrogenation.
Acetic Acid Very FastLowPromotes ring saturation; avoid unless substrate is unreactive.
THF SlowHighGood for solubility issues, but reaction times are longer.
Troubleshooting Guide
IssueDiagnosisCorrective Action
Incomplete Conversion Catalyst poisoningCheck for Sulfur or Amines in the substrate. Increase catalyst loading to 20 wt%.
Over-reduction (Cyclohexanol formed) Reaction too vigorousSwitch solvent to EtOAc. Reduce

pressure (use balloon, not Parr shaker). Stop reaction immediately upon consumption of SM.
Fire/Sparking Pyrophoric catalystSafety: Never add dry Pd/C to organic solvent. Wet with 0.5 mL water first.
Product Trapped on Catalyst Strong adsorptionWash Celite pad with warm MeOH or DCM/MeOH (9:1) during filtration.[2]

Workflow Visualization

ExperimentalWorkflow cluster_setup Reaction Setup cluster_monitor Monitoring (Critical) start Start: BDMPE Substrate solvent Dissolve in EtOAc (0.1 M) start->solvent catalyst Add 10% Pd/C (Wet, 10 wt%) solvent->catalyst gas Purge & Apply H2 (1 atm Balloon) catalyst->gas tlc TLC Check (30 min) gas->tlc decision SM Consumed? tlc->decision decision->tlc No (Wait) workup Filter (Celite) & Wash decision->workup Yes evap Evaporate Solvent (Remove Toluene) workup->evap final Isolate 3,5-Dimethylphenol evap->final

Caption: Operational workflow for Protocol A, emphasizing the iterative monitoring loop to prevent side reactions.

References

  • BenchChem. (2025).[7] Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.[4][8][7]Link

  • Konnerth, H., et al. (2012). Triggering hydrogenolysis of the lignin model compound benzyl phenyl ether using the intrinsic exothermicity of Pd-hydride formation. Chemical Engineering Science. Link

  • Sergeev, A. G., & Hartwig, J. F. (2011). Selective, Nickel-Catalyzed Hydrogenolysis of Aryl Ethers.[5] Science, 332(6028), 439-443. Link

  • RSC Sustainability. (2023). Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts.[9]Link

  • Organic Chemistry Portal. (n.d.). Hydrogenolysis of Benzyl Ethers - Protocols and Mechanism.[5][10]Link

  • Ram, S., & Spicer, L. D. (1987).[11] Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate.[4][8][2] Synthetic Communications, 17(4), 415-418.[11] Link

Sources

Using 1-(Benzyloxy)-3,5-dimethylbenzene in biomass depolymerization studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Lignin Depolymerization Studies Using 1-(Benzyloxy)-3,5-dimethylbenzene

Introduction: The Strategic Role of Model Compounds

In the valorization of lignocellulosic biomass, the heterogeneity of native lignin presents a formidable analytical barrier.[1] To develop robust depolymerization catalysts, researchers must isolate specific bond-breaking events. 1-(Benzyloxy)-3,5-dimethylbenzene serves as a precision tool in this context.

This molecule is a "dimeric" model compound specifically engineered to mimic the


-O-4 ether linkage  found in lignin. Unlike the more robust 

-O-4 linkage, the

-O-4 bond has a lower bond dissociation energy (~215 kJ/mol), making it the primary target for initial fragmentation during organosolv pulping and mild hydrogenolysis.[2]

Why this specific molecule?

  • Linkage Fidelity: It isolates the benzylic C-O bond, allowing for kinetic profiling of

    
    -ether cleavage without interference from 
    
    
    
    -elimination or C-C bond breaking.
  • Analytical Clarity: The 3,5-dimethyl substitution on the phenolic ring breaks symmetry and provides distinct NMR/GC signals (3,5-dimethylphenol product) that do not overlap with common solvents or unsubstituted phenol standards.

  • Solubility: The methyl groups enhance solubility in non-polar organic solvents, facilitating studies in flow chemistry and hydrophobic catalytic systems.

Chemical Profile & Properties[2][3]

PropertySpecification
IUPAC Name 1-(Benzyloxy)-3,5-dimethylbenzene
Molecular Formula

Molecular Weight 212.29 g/mol
Target Linkage

-O-4 (Benzyl Phenyl Ether type)
Cleavage Products Toluene + 3,5-Dimethylphenol
Solubility High: Toluene, DCM, Acetone, Ethyl Acetate. Low: Water.

Protocol 1: Synthesis of 1-(Benzyloxy)-3,5-dimethylbenzene

Rationale: Commercial availability of specific substituted ethers can be sporadic. This Williamson Ether Synthesis protocol ensures a high-purity supply (>98%) necessary for kinetic studies.

Reagents:

  • 3,5-Dimethylphenol (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, catalytic amount, 0.1 eq) - Accelerates reaction via Finkelstein mechanism.

  • Solvent: Acetone (reagent grade) or DMF (for faster rates).

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylphenol (12.2 g, 100 mmol) in Acetone (150 mL). Add

    
     (27.6 g, 200 mmol). Stir at room temperature for 30 minutes to form the phenoxide anion.
    
  • Addition: Add catalytic KI (1.6 g). Dropwise add Benzyl Bromide (18.8 g, 110 mmol) over 15 minutes to prevent localized overheating.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 9:1).
    
  • Work-up:

    • Cool to room temperature. Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Rotary evaporate the acetone filtrate to yield a crude oil.

    • Redissolve in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol (Critical for purity).

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from hot Ethanol or perform Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient) if oil persists.

  • Validation:

    
     NMR (
    
    
    
    ) must show a singlet at
    
    
    ppm (2H, benzylic
    
    
    ).

Protocol 2: Catalytic Depolymerization Assay (Hydrogenolysis)

Rationale: This assay quantifies the catalyst's ability to cleave the C-O bond under reductive conditions. We use a Pd/C catalyzed hydrogenolysis as the benchmark system.

Experimental Setup:

  • Reactor: 50 mL High-Pressure Batch Reactor (e.g., Parr Instrument) or thick-walled glass pressure tube (for low pressure < 5 bar).

  • Catalyst: 5 wt% Pd/C (commercial standard).

  • Solvent: Methanol or Ethanol (Green solvents preferred).

Procedure:

  • Loading: Charge the reactor with:

    • 1-(Benzyloxy)-3,5-dimethylbenzene (212 mg, 1.0 mmol).

    • Pd/C catalyst (20 mg, ~10 wt% substrate loading).

    • Methanol (20 mL).

    • Internal Standard: Decane (50

      
      L) – Essential for GC quantification.
      
  • Purging: Seal the reactor. Purge with

    
     (3 times) to remove oxygen. Purge with 
    
    
    
    (3 times).
  • Pressurization: Pressurize with

    
     to 10 bar (145 psi).
    
  • Reaction: Heat to

    
     - 
    
    
    
    (Mild conditions are sufficient for
    
    
    -O-4). Stir at 800 rpm to eliminate mass transfer limitations.
  • Sampling: At t=0, 15, 30, 60 mins, withdraw aliquots (0.5 mL). Filter through a 0.22

    
    m PTFE syringe filter to remove catalyst.
    

Data Analysis (GC-FID/MS): Analyze samples using a non-polar column (HP-5 or DB-5).

  • Reactant: 1-(Benzyloxy)-3,5-dimethylbenzene (

    
    )
    
  • Product A: Toluene (

    
    )
    
  • Product B: 3,5-Dimethylphenol (

    
    )
    

Calculation:




Note: A successful cleavage yields equimolar amounts of Toluene and 3,5-Dimethylphenol.

Mechanistic Insights & Visualization

The cleavage of the


-O-4 bond in this model can proceed via two distinct pathways depending on the catalyst acidity and hydrogen availability: Homolytic Hydrogenolysis  (metal surface) or Acidolysis  (support acidity).

Figure 1: Reaction Pathway and Logic Flow

DepolymerizationPathway cluster_legend Mechanism Type Substrate 1-(Benzyloxy)- 3,5-dimethylbenzene Adsorption Surface Adsorption (Catalyst Site) Substrate->Adsorption Diffusion Transition Transition State (C-O Bond Weakening) Adsorption->Transition Activation (Pd-H insertion) Cleavage C-O Bond Scission Transition->Cleavage Hydrogenolysis Toluene Product A: Toluene Cleavage->Toluene + H (from H2) Phenol Product B: 3,5-Dimethylphenol Cleavage->Phenol + H (from H2) Acidolysis Acidolysis: Carbocation Intermediate Hydro Hydrogenolysis: Metal-Hydride Attack

Caption: Figure 1. Kinetic pathway of


-O-4 ether cleavage. The reaction is initiated by surface adsorption followed by hydride insertion (hydrogenolysis) or protonation (acidolysis), resulting in two distinct monomeric fragments.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Mass Balance (<90%) Repolymerization (Friedel-Crafts)Reduce temperature; use a radical scavenger (e.g., TEMPO) or ensure high

pressure to cap intermediates immediately.
Ring Hydrogenation Catalyst too active (e.g., Ru, Rh)Switch to Pd or lower the

pressure. We want C-O cleavage, not aromatic saturation.
No Reaction Catalyst PoisoningEnsure the synthesized ether is free of Iodide (from synthesis). Wash thoroughly with Sodium Thiosulfate/Brine.

References

  • Acid-C

    
    -O-4 Cleavage:  Deuss, P. J., et al. "Acid-Catalyzed 
    
    
    
    -O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous)
    
    
    -Valerolactone." ACS Sustainable Chemistry & Engineering, 2020.
  • Ni-Catalyzed Hydrogenolysis: Wang, H., et al. "Catalytic Cleavage of the C–O Bond in Lignin and Lignin-Derived Aryl Ethers over Ni/AlPyOx Catalysts." ACS Catalysis, 2022.

  • Electrochemical Cleavage: Sels, B. F., et al. "Mechanistic investigation of a Ni-catalyzed electrochemical reductive cleavage of the

    
    -O-4 bond." Green Chemistry, 2023. 
    
  • Exothermic Initiation: Samec, J. S. M., et al. "Triggering hydrogenolysis of the lignin model compound benzyl phenyl ether using the intrinsic exothermicity of Pd-hydride formation." Nature Communications, 2018.

  • General Lignin Valorization: Ragauskas, A. J., et al. "Lignin Valorization: Improving Lignin Processing in the Biorefinery." Science, 2014.

Sources

Mechanochemical degradation methods for benzyl phenyl ether derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl phenyl ether (BPE) serves as the primary structural surrogate for the


-O-4 and 

-O-4 ether linkages found in lignin.[1] The degradation of these robust C–O bonds is a critical step in biomass valorization and the degradation of recalcitrant organic pollutants. Traditional solvothermal methods often require high temperatures (>200°C) and high-pressure hydrogen, leading to significant energy consumption and solvent waste.

This guide details mechanochemical protocols for the degradation of BPE derivatives. By utilizing high-energy ball milling, researchers can achieve C–O bond scission under nominally room-temperature conditions. We present two distinct mechanistic pathways: Reductive Mechanocatalytic Hydrogenolysis (using supported Nickel) and Oxidative Radical Cleavage (using TEMPO/Oxone).

Theoretical Framework: Mechanical Activation of Ether Bonds

Mechanochemistry utilizes mechanical energy to induce chemical transformations.[2][3] In the context of BPE degradation, the mechanical impact serves two primary thermodynamic functions:

  • Surface Activation (Tribochemistry): For heterogeneous catalysts (e.g., Ni/

    
    -Al
    
    
    
    O
    
    
    ), milling continuously abrades the passivation layer (oxide coating), exposing fresh, highly reactive zero-valent metal surfaces (
    
    
    ). This eliminates the need for thermal pre-reduction.
  • Bond Distortion: Shear forces generated during collision events distort the C–O–C bond angle, lowering the activation energy (

    
    ) required for homolytic or heterolytic cleavage.
    
Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways for BPE degradation based on the reagent system employed.

BPE_Degradation_Pathways cluster_reductive Pathway A: Reductive (Ni-Cat) cluster_oxidative Pathway B: Oxidative (TEMPO) Start Benzyl Phenyl Ether (BPE) Force Mechanical Force (Ball Milling) Start->Force Ni_Act Ni Surface Activation (Removal of Oxide Layer) Force->Ni_Act + Ni Catalyst Ox_Rad Oxoammonium Radical Generation Force->Ox_Rad + TEMPO/Oxone H_Transfer H2/H-Donor Spillover Ni_Act->H_Transfer Prod_Red Toluene + Phenol H_Transfer->Prod_Red C-O Hydrogenolysis Ketone Intermediate Ketone Formation Ox_Rad->Ketone C-H Abstraction Prod_Ox Benzoic Acid + Phenol Ketone->Prod_Ox Base Hydrolysis

Figure 1: Divergent mechanochemical pathways for BPE degradation. Pathway A yields reductive products (toluene), while Pathway B yields oxidative products (acids/ketones).

Critical Experimental Parameters

Before initiating protocols, ensure the following parameters are optimized for your specific planetary or vibrational mill.

ParameterRecommended RangeImpact on BPE Degradation
Frequency 25 – 30 Hz (1500–1800 rpm)Higher frequencies increase kinetic energy impact, essential for cleaving the C–O bond (

).
Ball-to-Powder Ratio (BPR) 20:1 to 50:1 (w/w)High BPR is critical. A low BPR results in insufficient energy transfer ("cushioning effect").
Jar Material Zirconia (ZrO

) or Hardened Steel
ZrO

is preferred for oxidative protocols to prevent metal leaching. Steel is acceptable for reductive Ni-catalysis.
Filling Degree 1/3 of jar volumeOverfilling prevents the "free flight" of balls required for high-energy impact.

Protocol A: Reductive Mechanocatalytic Hydrogenolysis

Target Mechanism: Hydrogenolysis of the C


–O bond.
Primary Application:  Lignin depolymerization to fuels/aromatics.[4]
Reference Basis: Sievers et al. (2023) [1].
Materials
  • Substrate: Benzyl Phenyl Ether (1.0 mmol).

  • Catalyst: 5 wt% Ni/SiO

    
     or Ni/
    
    
    
    -Al
    
    
    O
    
    
    (Commercial or prepared via incipient wetness).
  • Milling Media: Stainless steel jar (10–25 mL) and balls (5–10 mm diameter).

  • Atmosphere: H

    
     gas (1 atm) or solid H-donor (e.g., Sodium Formate).
    
Step-by-Step Methodology
  • Catalyst Pre-treatment (Optional): While mechanochemistry activates the catalyst, using a pre-calcined catalyst (

    
    C in air) ensures a clean starting surface.
    
  • Loading:

    • Load 184 mg BPE (1 mmol) and 200 mg of Ni-catalyst into the steel jar.

    • Add stainless steel balls to achieve a BPR of 30:1 .

  • Atmosphere Control:

    • Option 1 (Gas): Purge the jar with Argon, then fill with H

      
       (balloon pressure or pressurized jar if available).
      
    • Option 2 (Solid H-donor): Add stoichiometric excess (3 eq.) of Sodium Formate or Raney Ni (slurry).

  • Milling:

    • Mount jar on a planetary ball mill (e.g., Retsch PM 100).

    • Set frequency to 30 Hz (1800 rpm) .

    • Run for 2–6 hours . Note: Pause every 30 mins for 5 mins to dissipate heat and prevent thermal degradation.

  • Workup:

    • Wash the jar contents with Ethyl Acetate (3 x 10 mL).

    • Filter the suspension to remove the solid catalyst and milling media.

    • Concentrate the filtrate under reduced pressure.

Expected Results
  • Conversion: >95%[1]

  • Major Products: Toluene and Phenol (Selectivity >90%).

  • Side Products: Methylcyclohexane (if over-hydrogenation occurs).

Protocol B: Oxidative Cleavage (TEMPO/Oxone System)

Target Mechanism: Radical oxidation of benzylic position followed by cleavage. Primary Application: Functionalization of lignin fragments.[5] Reference Basis: Bolm et al. (2018) [2].[6]

Materials
  • Substrate: Benzyl Phenyl Ether (1.0 mmol).

  • Oxidant: Oxone® (Potassium peroxymonosulfate) (2.0 eq).

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (10 mol%).

  • Additive: KBr (10 mol%) - acts as a cocatalyst.

  • Milling Media: Zirconia (ZrO

    
    ) jar and balls.[5]
    
Step-by-Step Methodology
  • Loading:

    • Weigh BPE (1 mmol), Oxone (615 mg), TEMPO (15.6 mg), and KBr (12 mg).

    • Place in a 15 mL ZrO

      
       jar.
      
    • Add ZrO

      
       balls (approx. 10-12 balls, 5mm) to reach BPR 25:1 .
      
  • Milling:

    • Mill at 30 Hz for 2 hours .

    • Checkpoint: The mixture should turn a homogenous off-white/pale orange paste.

  • Base Hydrolysis (The Cleavage Step):

    • In-situ method: After the initial 2 hours, open the jar and add solid NaOH (2.0 eq) and a small amount of water (or perform Liquid Assisted Grinding with 50

      
      L water).
      
    • Resume milling for 1 hour .

  • Workup:

    • Extract the solid residue with Dichloromethane (DCM) and water.

    • Acidify the aqueous layer with 1M HCl to pH 2, then extract with Ethyl Acetate (to recover benzoic acid/phenol).

    • Combine organic layers, dry over MgSO

      
      .
      
Expected Results
  • Conversion: >90%[1]

  • Major Products: Benzoic Acid and Phenol (or Benzoquinone depending on exact oxidant stoichiometry).

Analytical Validation

To validate the degradation, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is required.

Key Spectral Markers (GC-MS)
CompoundRetention Time (Relative)Key Mass Fragments (m/z)
BPE (Starting Material) Late Eluter184 (M+), 91 (Tropylium), 77 (Phenyl)
Toluene (Protocol A) Early Eluter91 (Base peak), 92 (M+)
Phenol (Protocol A & B) Mid Eluter94 (M+), 66
Benzoic Acid (Protocol B) Mid-Late Eluter122 (M+), 105 (Benzoyl)
Analytical Workflow Diagram

Validation_Workflow Sample Crude Milling Mixture Extract Solvent Extraction (EtOAc or DCM) Sample->Extract Filter Filtration (Remove Catalyst/Balls) Extract->Filter Split Analysis Route Filter->Split GCMS GC-MS (Volatile Aromatics) Split->GCMS Qualitative NMR 1H-NMR (Quantification via Internal Std) Split->NMR Quantitative

Figure 2: Post-milling analytical workflow for validating BPE cleavage.

Troubleshooting & Optimization

  • Agglomeration (Caking): If the reaction mixture sticks to the jar walls (common with hygroscopic salts like Oxone), use Liquid Assisted Grinding (LAG) . Add 0.2

    
    L/mg of solvent (e.g., methanol or acetonitrile) to lubricate the grind.
    
  • Low Conversion:

    • Check the Filling Degree . If the jar is >50% full, impact energy is lost.

    • Refresh the Catalyst Surface . For Protocol A, the Ni catalyst may need higher frequency (30 Hz+) to continuously expose fresh

      
      .
      
  • Temperature Spikes: Mechanochemistry generates heat. If degrading thermally sensitive derivatives, program the mill for "Interval Mode" (e.g., 5 min ON, 2 min OFF).

References

  • Sievers, C., et al. (2023).[2] Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. RSC Sustainability, 1, 346-356.[2]

  • Bolm, C., et al. (2018).[6] Mechanochemical Oxidation and Cleavage of Lignin β-O-4 Model Compounds and Lignin. ACS Sustainable Chemistry & Engineering, 6(2), 2767–2773.

  • Gawande, M. B., et al. (2014). Mechanochemical cleavage of lignin models and lignin via oxidation and a subsequent base-catalyzed strategy.[3][6][7][8] Green Chemistry, 16, 225-229.

  • Chimentão, R. J., et al. (2024).[1] Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts. MDPI Catalysts, 14, 23.

Sources

Electrochemical oxidation of 1-(Benzyloxy)-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electrochemical Transformations of 1-(Benzyloxy)-3,5-dimethylbenzene

Executive Summary

This application note details the electrochemical oxidation of 1-(Benzyloxy)-3,5-dimethylbenzene , a model substrate representing electron-rich benzyl ethers common in pharmaceutical intermediates. Unlike traditional chemical oxidation (which often requires toxic Cr(VI) reagents) or hydrogenolysis (requiring Pd/C and


), electrochemical methods offer a tunable, "reagent-free" approach.

We present two distinct, potential-controlled workflows:

  • Method A (Oxidative Deprotection): The selective cleavage of the benzyl ether bond to regenerate 3,5-dimethylphenol under mild, neutral conditions.

  • Method B (Benzylic C-H Functionalization): The mediator-driven oxidation of the lateral methyl groups to form formyl- or carboxyl-derivatives, enabling late-stage functionalization.

Mechanistic Insight & Causality

The reactivity of 1-(Benzyloxy)-3,5-dimethylbenzene is governed by the electron-donating nature of the 3,5-dimethylphenoxy moiety.

  • The Trigger (SET): The reaction initiates with a Single Electron Transfer (SET) from the electron-rich aromatic ring or the ether oxygen to the anode, generating a radical cation.

  • The Divergence:

    • Path A (Deprotection): In the presence of water (nucleophile), the radical cation undergoes C-O bond scission via a hemiacetal intermediate. The 3,5-dimethyl substitution stabilizes the phenoxy radical leaving group, facilitating this cleavage at lower potentials than unsubstituted benzyl ethers.

    • Path B (C-H Oxidation): In the presence of a Hydrogen Atom Transfer (HAT) mediator (e.g., NHPI), the anodic potential oxidizes the mediator, which then abstract a hydrogen atom from the benzylic methyl groups (

      
      ), avoiding the ether cleavage.
      
Visualizing the Pathway

G Start Substrate: 1-(Benzyloxy)-3,5-dimethylbenzene RadCat Radical Cation [Intermediate]•+ Start->RadCat Direct Anodic Oxid. (-1e-) HAT H-Atom Abstraction (Benzylic Methyl) Start->HAT Path B: NHPI Mediator NuAttack Nucleophilic Attack (H2O) & Deprotonation RadCat->NuAttack Path A: Aqueous MeCN Hemiacetal Hemiacetal Intermediate NuAttack->Hemiacetal ProductA Product A: 3,5-Dimethylphenol + Benzaldehyde Hemiacetal->ProductA Collapse MediatorOx Mediator Oxidation (NHPI -> PINO•) MediatorOx->HAT Activates ProductB Product B: 3-(Benzyloxy)-5-methylbenzaldehyde HAT->ProductB +O2 / -2e- / -2H+

Figure 1: Divergent electrochemical pathways. Path A utilizes direct oxidation for deprotection, while Path B uses a mediator for side-chain functionalization.

Protocol A: Selective Oxidative Deprotection

This method replaces hydrogenolysis (


) or Lewis Acid cleavage (

). It is particularly useful when the molecule contains other reducible groups (e.g., alkenes, halides) that would be destroyed by hydrogenation.
Materials & Setup
  • Cell: Undivided glass cell (e.g., IKA ElectraSyn or standard beaker type).

  • Anode: Graphite or Reticulated Vitreous Carbon (RVC).

  • Cathode: Platinum wire or Stainless Steel plate.

  • Solvent: Acetonitrile (MeCN) / Water (

    
    ) mixture (9:1 v/v).
    
  • Electrolyte: Lithium Perchlorate (

    
    , 0.1 M) or Tetraethylammonium Tetrafluoroborate (
    
    
    
    ).
Step-by-Step Procedure
  • Preparation: Dissolve 1-(Benzyloxy)-3,5-dimethylbenzene (1.0 mmol) in 10 mL of MeCN/H2O (9:1). Add

    
     (0.1 M).
    
  • Assembly: Insert electrodes with a spacing of ~5 mm. Ensure the solution is stirred magnetically at 600 rpm.

  • Electrolysis:

    • Apply a Constant Current (CCE) of 10 mA (approx. 5-10 mA/cm² current density).

    • Note: Constant Potential (CPE) at +1.6 V vs Ag/AgCl can be used for higher selectivity, but CCE is operationally simpler.

    • Pass 2.5 - 3.0 F/mol of charge (approx. 4-5 hours for 1 mmol scale).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) will disappear, and 3,5-dimethylphenol (
    
    
    
    ) will appear along with benzaldehyde.
  • Workup:

    • Evaporate MeCN under reduced pressure.

    • Dilute residue with EtOAc (20 mL) and wash with water (10 mL).

    • Optional: Wash with saturated

      
       to remove the benzaldehyde byproduct if high purity phenol is required.
      
    • Dry over

      
       and concentrate.
      

Validation Check: The formation of benzaldehyde (almond odor) confirms the oxidative cleavage mechanism.

Protocol B: Benzylic C-H Functionalization

This protocol targets the methyl groups on the 3,5-dimethyl ring, leaving the benzyl ether intact. This is a "late-stage functionalization" strategy.

Materials & Setup
  • Mediator: N-Hydroxyphthalimide (NHPI) (10-20 mol%).

  • Anode: Graphite felt (high surface area).

  • Cathode: Platinum.[1]

  • Solvent: Acetic Acid (

    
    ) or MeCN with 1% Pyridine.
    
  • Atmosphere: Oxygen balloon (or open air).

Step-by-Step Procedure
  • Preparation: Dissolve substrate (0.5 mmol) and NHPI (0.1 mmol) in 10 mL MeCN.

  • Assembly: Setup an undivided cell. Bubble oxygen gas through the solution for 5 minutes prior to start.

  • Electrolysis:

    • Apply Constant Potential (CPE) : +0.6 V to +0.8 V vs Ag/AgCl.

    • Critical: The potential is set to oxidize NHPI (approx 0.7 V) but not the substrate (approx 1.4 V). This ensures the radical attacks the methyl group, not the aromatic ring.

  • Reaction: Stir at 40°C. The PINO radical (generated from NHPI) abstracts a hydrogen from the methyl group.

  • Workup: Quench with aqueous

    
    . Extract with EtOAc.[2] Purify via column chromatography.[3]
    

Data Analysis & Comparison

FeatureElectrochemical Deprotection (Method A)Hydrogenolysis (

)
Chemical Oxidation (DDQ/CAN)
Reagent Electrons (Clean)

Gas (Flammable)
Stoichiometric Oxidant (Toxic)
Selectivity Preserves alkenes/halidesReduces alkenes/halidesCan over-oxidize ring
Atom Economy High (Benzaldehyde byproduct)High (Toluene byproduct)Low (Heavy metal waste)
Temp/Pressure Ambient / 1 atmAmbient / High PressureAmbient
Yield 85-92%>95%70-85%

References

  • Electrochemical Cleavage of Benzyl Ethers: Weinreb, S. M., et al. "Efficacious cleavage of the benzyl ether protecting group by electrochemical oxidation."[4] The Journal of Organic Chemistry, 1982, 47(14), 2833–2835.

  • Benzylic C-H Oxidation Mechanism: Li, A., et al. "Electrochemical Benzylic Oxidation of C-H Bonds."[1][5] Organic Letters, 2023, 25, 5978-5983.[1]

  • NHPI Mediated Oxidation: Horn, E. J., et al. "Scalable and sustainable electrochemical allylic C–H oxidation." Nature, 2016, 533, 77–81.

  • General Benzyl Ether Oxidation: Markees, D. G. "The Reaction of Benzyl Methyl Ether with N-Bromosuccinimide." The Journal of Organic Chemistry, 1958, 23(11), 1767.

  • Green Chemistry Context: "Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions." Molecules, 2024, 29(12), 2851.[6]

Sources

Troubleshooting & Optimization

Improving yield of benzyl ether cleavage with Raney Nickel

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Benzyl Ether Cleavage Yields

Introduction: The "Black Box" of Raney Nickel

User Context: You are likely using Raney Nickel (RaNi) for benzyl ether cleavage because you need a cost-effective alternative to Palladium, or you require the specific chemoselectivity RaNi offers (e.g., sparing halogenated aromatics that Pd/C might dehalogenate).

The Core Problem: Unlike Pd/C, which is a consistent, manufactured reagent, Raney Nickel is a "living" catalyst. Its activity depends entirely on its preparation history, storage age, and surface pH. 90% of yield failures stem from treating RaNi as a static reagent rather than a variable material.

This guide treats the catalyst as the primary variable to be controlled.

Module 1: Catalyst Integrity (The Foundation)

The commercial "slurry" you buy is often too basic (pH > 9) or partially deactivated (aged). For high-yield benzyl ether cleavage, you must standardize the catalyst activity.

Protocol A: The "W-2" Washing Standard

Use this protocol to convert commercial grade RaNi into high-activity, neutral W-2 grade catalyst.

Safety: RaNi is pyrophoric .[1][2] It will ignite instantly if dried in air. All transfers must be wet.

StepActionTechnical Rationale
1 Decant Allow commercial slurry to settle.[3] Decant the supernatant (often highly basic water/stabilizers).
2 Water Wash (x3) Add distilled water (3x volume of catalyst). Stir gently (do not grind). Allow to settle. Decant. Repeat until supernatant pH is neutral (pH 7.0–7.5).
3 Solvent Exchange (x3) Wash 3x with Absolute Ethanol .
4 Activation (Optional) Add 1-2 drops of Acetic Acid to the final ethanol slurry.

Module 2: Reaction Optimization & Conditions

The Reaction Workflow

G cluster_0 Phase 1: Surface Prep cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Raw_Cat Commercial RaNi (Basic/Aged) Washed_Cat W-2 Neutral Cat (In EtOH) Raw_Cat->Washed_Cat Wash (H2O -> EtOH) Adsorption Substrate Adsorption (Rate Limiting) Washed_Cat->Adsorption + Substrate Cleavage Hydrogenolysis (C-O Scission) Adsorption->Cleavage + H2 (1-3 atm) Desorption Product Release Cleavage->Desorption Quench Filtration (Celite) Desorption->Quench Safety Quench Filter Cake (Immediate H2O) Quench->Safety CRITICAL SAFETY

Figure 1: Critical Control Points in RaNi Hydrogenolysis. Note that "Surface Prep" determines the success of "Adsorption".

Key Parameters Table
ParameterRecommended SettingWhy?
Solvent Ethanol (Primary)Best balance of H2 solubility and polarity.
THF (Secondary)Use only if substrate is insoluble in EtOH. Warning: Peroxide risk.
Loading 100-500 wt% RaNi has a lower surface area per gram than Pd/C. High loading is standard (e.g., 1g catalyst per 1g substrate).
Pressure 1 – 4 atm (Balloon to Low Pressure)Benzyl ethers are reactive. High pressure (>10 atm) risks reducing the aromatic ring (over-reduction).
Agitation Vigorous (>800 RPM) RaNi is heavy and settles fast. Reaction is mass-transfer limited . If the catalyst isn't suspended, the reaction stops.
Temperature 25°C – 60°C Start at RT. Heat to 50-60°C only if stalled.

Module 3: Troubleshooting Guide

Scenario 1: Reaction Stalls at ~50% Conversion

Diagnosis: Catalyst Poisoning or Surface Saturation.

  • The Cause: The oxygen in the ether or byproducts (benzyl alcohol) can strongly coordinate to the Nickel, blocking further turnover. Alternatively, trace sulfur/amines in the substrate are poisoning the Ni.

  • The Fix:

    • Filter and Reload: Do not just add more catalyst to the dirty mix. Filter the reaction (Celite), concentrate slightly, and add fresh W-2 RaNi.

    • Check Impurities: Does your substrate contain a thioether or free amine?

      • If Sulfur:[4] You must use excess RaNi (sacrificial desulfurization) or switch to Na/Liquid Ammonia.

      • If Amine: Run the reaction in acidic ethanol (Acetic acid) to protonate the amine and prevent it from binding to the metal.

Scenario 2: No Reaction (Starting Material Recovered)

Diagnosis: Catalyst "Crust" or Mass Transfer Failure.

  • The Cause: The catalyst was likely oxidized (exposed to air during weighing) or the stirring is insufficient.

  • The Fix:

    • Agitation Check: Is the black powder fully suspended in a vortex? If it's sitting on the bottom, the reaction will never happen.

    • Washing Check: Did you wash the commercial slurry? If the pH is >9, the benzyl ether is stable. Wash until neutral.

Scenario 3: Over-Reduction (Aromatic Ring Hydrogenation)

Diagnosis: Catalyst too active or Pressure too high.

  • The Cause: You likely generated "W-4" or "W-6" grade Nickel (very high activity) or ran at high pressure (>50 psi).

  • The Fix:

    • Add Acetone: Adding 1-2% Acetone to the solvent can temper the activity of RaNi, acting as a competitive inhibitor that slows down ring hydrogenation without stopping ether cleavage.

    • Reduce Pressure: Switch from a Parr shaker to a hydrogen balloon.

Module 4: Mechanism & Logic (The "Why")

The cleavage of benzyl ethers on Nickel follows a Langmuir-Hinshelwood mechanism.

Mechanism cluster_surface Nickel Surface Substrate Benzyl Ether (Ph-CH2-O-R) Adsorbed Adsorbed Species (Ph-Ring Interaction) Substrate->Adsorbed Coordination Transition Transition State (C-O Bond Weakening) Adsorbed->Transition Products Toluene + Alcohol Transition->Products Cleavage & Desorption Hydride Surface Hydrides (H-Ni) Hydride->Transition Attack Poison Poisons (S, N, P) Block Active Sites Poison->Adsorbed Irreversible Binding

Figure 2: Mechanistic Pathway. Note that "Poisons" compete for the same adsorption sites as the Benzyl Ether.

Technical Insight: The phenyl ring adsorbs flat onto the nickel surface. This proximity allows surface hydrides to attack the benzylic carbon. If the catalyst surface is covered in aluminates (from poor washing) or poisons (Sulfur), the phenyl ring cannot sit flat, and cleavage fails.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use magnetic stirring? A: Only for small scales (<100mg). For larger scales, magnetic stir bars get "stuck" in the magnetic nickel sludge. Use overhead mechanical stirring to ensure the catalyst is suspended.

Q: My substrate has a double bond. Will RaNi reduce it? A: Yes, almost certainly. RaNi is a potent hydrogenation catalyst.[1][2] If you need to preserve an alkene while cleaving a benzyl ether, RaNi is the wrong choice. Use DDQ (oxidative cleavage) or BCl3 (Lewis acid cleavage) instead.

Q: How do I dispose of the waste? A: DANGER. Never throw RaNi into a trash can or solvent waste drum dry. It will cause a fire.

  • Protocol: Suspend the used catalyst in water. Add dilute HCl slowly in a fume hood to dissolve the nickel (generates H2 gas). Once dissolved, dispose of the green NiCl2 solution as aqueous heavy metal waste.

Q: Why is my yield inconsistent between batches? A: You are likely relying on the "age" of the commercial bottle. RaNi loses hydrogen content over time. Always wash and prime a fresh aliquot for every reaction. Do not reuse catalyst for critical steps.

References

  • Mozingo, R. (1941).[5] "Catalyst, Raney Nickel, W-2".[3] Organic Syntheses, 21, 15.

  • Billica, H. R., & Adkins, H. (1949). "Catalyst, Raney Nickel, W-6".[2] Organic Syntheses, 29, 24.

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Benzyl Ethers).

  • Tucker, S. H. (1939). "The removal of the benzyl group from benzyl ethers". Journal of the Chemical Society, 1939, 423-424.

Sources

Optimizing solvent systems for 1-(Benzyloxy)-3,5-dimethylbenzene solubility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Systems for 1-(Benzyloxy)-3,5-dimethylbenzene

Topic: Optimization of Solubilization, Purification, and Green Chemistry Substitutions Molecule Class: Lipophilic Aromatic Ethers Document ID: TSC-SOLV-BDMB-01

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 1-(Benzyloxy)-3,5-dimethylbenzene . As a researcher working with this compound, you are dealing with a lipophilic aromatic ether. Its structure—a central ether linkage flanking two aromatic rings, one substituted with methyl groups—dictates its physicochemical behavior.

Key Physicochemical Profile:

  • Nature: Highly lipophilic (Hydrophobic).

  • Interactions: Dominant Van der Waals (dispersion) forces; weak hydrogen bond acceptor (ether oxygen); significant

    
    -
    
    
    
    stacking potential.
  • Common Pain Point: Low melting point (often <50°C or semi-solid), leading to "oiling out" during recrystallization rather than distinct crystal formation.

This guide moves beyond basic "trial and error" by applying Hansen Solubility Parameters (HSP) and Green Chemistry principles to optimize your workflow.

Module 1: Solvent Selection Logic (The "Why")

To select the right solvent, we must match the interaction energy of the solvent to the solute. We use the "Like Dissolves Like" principle, quantified by HSP values: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).

Table 1: Solubility Profile & Solvent Recommendations

Solvent ClassSolubility PredictionMechanistic RationaleRecommended Use
Chlorinated (DCM, Chloroform) Excellent High

matches the aromatic rings; moderate

accommodates the ether dipole.
Avoid (Toxic).[1] Use only for initial dissolution if necessary.
Aromatic (Toluene) Excellent Perfect

-

interaction match.
Reaction solvent; difficult to remove (high BP).
Esters (Ethyl Acetate) Good Moderate polarity matches the ether linkage without disrupting hydrophobic interactions.Primary Choice for extraction and silica chromatography.
Alcohols (Ethanol, IPA) Variable High

(H-bonding) is unfavorable for this non-H-donor molecule.
Crystallization Anti-solvent. Solubility drops sharply with temp.
Alkanes (Heptane, Hexane) Poor Lacks polarity to interact with the ether oxygen.Precipitant or mobile phase modifier.

Module 2: Green Chemistry Substitutions

Modern drug development mandates the removal of Class 1 and 2 solvents (like DCM and Benzene). Use these validated substitutions to maintain solubility while improving safety profiles.

Protocol: Replacing Dichloromethane (DCM)

  • Old Standard: DCM was used for extractions because it solubilizes the aromatic ether well and separates easily from water.

  • New Standard: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .

    • Why 2-MeTHF? It is derived from renewable resources (corncobs), has a higher boiling point (80°C) than THF, and separates better from water (immiscible) compared to standard THF. It mimics the solvation power of DCM for ethers.

Protocol: Replacing Hexane in Chromatography

  • Old Standard: Hexane/EtOAc gradients.

  • New Standard: Heptane/EtOAc .[2]

    • Why? Heptane is less neurotoxic than hexane and offers nearly identical selectivity for lipophilic ethers.

Module 3: Troubleshooting "Oiling Out"

The most frequent ticket we receive for benzyl ether derivatives is: "My product separates as an oil at the bottom of the flask instead of crystallizing."

The Mechanism: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility (SLS) curve. Essentially, the compound prefers to be a liquid melt rather than a solid crystal because the solution temperature is above the compound's melting point, or the solvent system is too polar.

Visual Troubleshooting Guide: The Oiling Out Decision Tree

OilingOut Start Issue: Product Oils Out During Recrystallization CheckTemp Is the solution T > Melting Point? Start->CheckTemp CoolSlow Action: Re-heat and cool SLOWLY to just below MP CheckTemp->CoolSlow Yes CheckSolvent Check Solvent Composition CheckTemp->CheckSolvent No TooPolar Is Solvent too Polar? (e.g., pure EtOH) CheckSolvent->TooPolar AddLipophilic Action: Add non-polar co-solvent (e.g., Toluene/Heptane mix) TooPolar->AddLipophilic Yes Seeding Action: Seed with crystal at Cloud Point TooPolar->Seeding No (Composition OK)

Corrective Protocol for Oiling Out:

  • Re-dissolve: Heat the mixture until the oil layer dissolves completely.

  • Adjust Solvent: Add a small amount of the "good" solvent (e.g., EtOAc) to shift the saturation point.

  • Seeding: Cool the solution to exactly 5°C above the expected oiling temperature. Add a seed crystal.

  • Slow Cooling: Wrap the flask in cotton or place in a Dewar to cool at a rate of <10°C per hour.

Module 4: Experimental Protocols

Workflow: Solubility Screening (Cloud Point Method)

Do not guess. Use this protocol to determine the exact solubility limit for your specific batch.

Materials:

  • 100 mg of 1-(Benzyloxy)-3,5-dimethylbenzene.

  • Solvents: EtOAc, Heptane, Ethanol, Toluene.[2]

  • Equipment: Hotplate, thermometer, HPLC vials.

SolubilityScreen Step1 Weigh 100mg solute into vial Step2 Add 200µL Solvent Step1->Step2 Decision1 Dissolved? Step2->Decision1 Step3 High Solubility (>500 mg/mL) Decision1->Step3 Yes Step4 Heat to 50°C Decision1->Step4 No Decision2 Dissolved? Step4->Decision2 Step5 Moderate Solubility (Recrystallization Candidate) Decision2->Step5 Yes Step6 Add more solvent (Stepwise) Decision2->Step6 No Step6->Step4 Repeat

FAQ: Frequently Asked Questions

Q1: Can I use water as an anti-solvent for this molecule?

  • Answer: Generally, no . Because 1-(Benzyloxy)-3,5-dimethylbenzene is highly lipophilic, adding water to a solution (like Ethanol) often causes immediate, uncontrolled precipitation (amorphous solid) or oiling out. Use Heptane as the anti-solvent for a controlled crystallization from Ethyl Acetate.

Q2: My compound is stuck in the mother liquor. How do I recover it?

  • Answer: Evaporate the solvent to dryness. Re-dissolve the residue in a minimum amount of warm Isopropyl Alcohol (IPA) . Cool to -20°C. IPA has a steep solubility curve for aromatic ethers, maximizing recovery at low temperatures.

Q3: Is this molecule stable in chlorinated solvents?

  • Answer: Yes, it is chemically stable in DCM/Chloroform. However, due to environmental regulations (REACH/EPA), we strongly advise switching to 2-MeTHF for extraction, which offers similar solvation parameters without the regulatory burden.

References

  • Pfizer Inc. (2008). "Green Chemistry Solvent Selection Guide." Green Chemistry, 10, 31-36.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Definitive source for HSP theory).

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. (Validation of 2-MeTHF as a DCM replacement).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for aromatic ether purification and Williamson ether synthesis workup).

Sources

Troubleshooting incomplete C-O bond cleavage in sterically hindered ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of C-O bond cleavage in sterically hindered ethers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in deprotecting or modifying molecules containing robust ether linkages. Here, we move beyond simple protocols to dissect the underlying mechanistic principles that govern these reactions, providing you with the expert insights needed to troubleshoot and optimize your synthetic strategies.

Introduction: The Challenge of the Unreactive Bond

Ethers are prized for their stability, making them excellent protecting groups and solvents. However, this same stability, particularly when amplified by steric hindrance, presents a significant synthetic hurdle. Incomplete cleavage reactions, low yields, and undesired side products are common frustrations. This guide provides a structured, question-and-answer-based approach to systematically diagnose and solve these issues.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Incomplete Cleavage with Standard Lewis Acids (e.g., BBr₃)

Question: "I'm treating my sterically hindered aryl ether with boron tribromide (BBr₃) in DCM, but I'm consistently recovering starting material. I've tried increasing the equivalents of BBr₃ and reaction time with minimal improvement. What's going wrong?"

Answer: The Mechanistic Bottleneck

This is a classic issue rooted in the interplay between Lewis acid activation and the steric environment of the ether.

Causality Explained: Boron tribromide is a powerful Lewis acid that initiates cleavage by coordinating to the ether oxygen. This coordination polarizes the C-O bond, making the carbon atom more electrophilic. In a non-hindered ether (like anisole), a bromide ion can then displace the oxygen via an SN2-type mechanism.[1][2] However, with a bulky alkyl group (e.g., tert-butyl, isopropyl, or neopentyl), this SN2 pathway is severely impeded.

The reaction is then forced down an SN1-like pathway, which requires the formation of a carbocation. If the sterically hindered group cannot form a stable carbocation (e.g., a neopentyl group would form a highly unstable primary carbocation), this pathway is also energetically unfavorable.[3][4] You are therefore stuck in a mechanistic dead-end where neither the SN2 nor the SN1 pathway is efficient.

Troubleshooting Workflow:

start Incomplete Cleavage with BBr₃ check_substrate Assess Carbocation Stability of Hindered Group start->check_substrate sn1_possible Sₙ1 Possible (e.g., tert-Butyl) check_substrate->sn1_possible Tertiary, Benzylic, or Allylic? sn1_not_possible Sₙ1 Not Favorable (e.g., Neopentyl, sec-Butyl) check_substrate->sn1_not_possible Primary or Secondary? increase_temp Increase Temperature Moderately (e.g., 0°C to RT) sn1_possible->increase_temp stronger_nucleophile Switch to Reagent with Stronger Nucleophile sn1_not_possible->stronger_nucleophile check_elimination Monitor for Elimination (E1) Side Products (Alkenes) increase_temp->check_elimination scavenger Add Cation Scavenger (e.g., Triethylsilane) check_elimination->scavenger Elimination Observed tmsi Use TMSI (in situ) (I⁻ is a potent nucleophile) stronger_nucleophile->tmsi bcl3_tbai Use BCl₃ + TBAI (Generates BI₃ in situ) stronger_nucleophile->bcl3_tbai

Caption: Troubleshooting workflow for BBr₃ cleavage failure.

Actionable Solutions:

  • Switch to a Harder Lewis Acid/Nucleophile Combination: A combination of boron trichloride (BCl₃) and a nucleophilic iodide source like tetra-n-butylammonium iodide (TBAI) can be more effective.[5] This in situ generation of boron triiodide (BI₃) provides a more potent Lewis acid and a superior nucleophile (I⁻) to facilitate the cleavage.

  • Employ Trimethylsilyl Iodide (TMSI): TMSI is an excellent reagent for cleaving hindered ethers.[6] It is often generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) for safety and cost-effectiveness. The mechanism involves initial formation of a silyloxonium ion, followed by SN2 attack by the highly nucleophilic iodide ion on the less hindered carbon.[7] For severely hindered systems, this remains the go-to method.

  • Increase Thermal Energy: Ether cleavage often requires significant thermal energy to overcome the activation barrier.[8][9] If your substrate is thermally stable, cautiously increasing the reaction temperature (e.g., from room temperature to reflux in a suitable solvent like 1,2-dichloroethane) may be effective. Monitor carefully for decomposition.

Issue 2: My Reaction with Strong Brønsted Acid (HI or HBr) Stalls or Gives Side Products

Question: "I'm attempting to cleave a tert-butyl ether using concentrated HBr. The reaction is sluggish, and I'm seeing a significant amount of an alkene byproduct. How can I improve the yield of the desired alcohol?"

Answer: The SN1 vs. E1 Competition

This is a textbook case of competing SN1 (substitution) and E1 (elimination) pathways, a common problem when cleaving ethers that can form stable carbocations.

Causality Explained: The first step in acidic cleavage is the protonation of the ether oxygen to form a good leaving group (an alcohol).[8][10] For a tertiary ether like a tert-butyl ether, the C-O bond then heterolytically cleaves to form a relatively stable tertiary carbocation.[11][12] This carbocation is the crucial intermediate that dictates the product distribution.

  • SN1 Pathway: The carbocation is trapped by a nucleophile (Br⁻) to give the alkyl bromide.

  • E1 Pathway: The carbocation is deprotonated at an adjacent carbon by a weak base (like water or the alcohol leaving group) to form an alkene.

Higher temperatures strongly favor the E1 pathway, as elimination reactions have a higher activation energy and benefit more from increased thermal energy.

Decision Pathway for SN1/E1 Control:

start Hindered Ether + Strong Acid (e.g., t-BuOR + HBr) protonation Protonation of Ether Oxygen start->protonation carbocation Formation of Stable Carbocation (e.g., t-Bu⁺) protonation->carbocation sn1_path Sₙ1 Pathway (Substitution) carbocation->sn1_path Nucleophilic Attack (Br⁻) e1_path E1 Pathway (Elimination) carbocation->e1_path Deprotonation (H₂O, ROH) product_sn1 Product: Alkyl Halide sn1_path->product_sn1 conditions_sn1 Favored by: - High [Nucleophile] - Lower Temperature sn1_path->conditions_sn1 product_e1 Product: Alkene e1_path->product_e1 conditions_e1 Favored by: - Low [Nucleophile] - Higher Temperature e1_path->conditions_e1

Caption: Competing SN1 and E1 pathways in acidic ether cleavage.

Actionable Solutions:

  • Control the Temperature: This is your most critical parameter. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C or even lower and slowly warm if necessary.

  • Maximize Nucleophile Concentration: Use a reagent that provides a high concentration of a good nucleophile. Hydroiodic acid (HI) is superior to HBr because iodide is a better nucleophile than bromide.[13] Using anhydrous conditions and a solvent like acetonitrile can also favor the SN1 pathway over E1.

  • Use a Non-Nucleophilic Acid for Deliberate Elimination: If the corresponding alkene is a desired product or a viable intermediate, you can intentionally favor the E1 pathway. Using a strong acid with a poorly nucleophilic conjugate base, such as trifluoroacetic acid (TFA) or sulfuric acid, will promote elimination.[4][11][14]

Issue 3: Chemoselectivity Problems in a Polyfunctional Molecule

Question: "My substrate contains a hindered ether I need to cleave, but it also has an acid-sensitive silyl ether (TBDMS) and a Boc-protected amine. Standard BBr₃ or HI conditions are destroying my molecule. Are there any milder, more selective methods?"

Answer: Navigating the Landscape of Orthogonal Deprotection

This is a common challenge in complex molecule synthesis, where the harsh conditions required for ether cleavage are incompatible with other protecting groups. The key is to find reaction conditions orthogonal to the stability of your other functional groups.

Reagent Compatibility Overview:

Reagent/ConditionTarget Ether TypeCompatibility with Boc-AmineCompatibility with Silyl Ethers (TBDMS)Key Considerations
BBr₃ / BCl₃ Aryl, AlkylNo (Cleaved)No (Cleaved)Very strong Lewis acids, generally not selective.[5]
HI / HBr (conc.) Alkyl, some ArylNo (Cleaved)No (Cleaved)Strong protic acids, cleave most acid-labile groups.[11]
TMSI / Et₃N Primary Alkyl, MPMGenerally YesNo (Cleaved)Can be tuned for selectivity. The added base tempers the acidity.
2-(Diethylamino)ethanethiol Aryl Methyl EthersYesYesA nucleophilic cleavage method under basic/neutral conditions.[5]
Catalytic B(C₆F₅)₃ + Silane Aryl Methyl EthersYesYesCatalytic Lewis acid approach, generally mild.[15]
Photocatalysis Phenolic EthersYesYesOrganophotocatalyzed dealkylation offers high chemoselectivity.[5]

Actionable Solutions:

  • Nucleophilic Cleavage: For aryl methyl ethers, switch from an acid-based strategy to a nucleophilic one. Reagents like sodium 2-(diethylamino)ethanethiolate in a high-boiling solvent like DMF can effectively demethylate aryl ethers without affecting acid-sensitive groups.[5]

  • Tuned Lewis Acidity: For certain substrates, milder Lewis acids or catalytic systems can provide the required selectivity. For instance, the combination of BCl₃ and tetra-n-butylammonium iodide (TBAI) can cleave primary alkyl aryl ethers at low temperatures, potentially sparing more robust groups.[5]

  • Advanced Catalytic Methods: Explore modern catalytic approaches. For example, reductive cleavage using a nickel catalyst and a silane reducing agent can cleave C-O bonds under conditions that may tolerate other functional groups.[16] Organophotocatalysis is also an emerging mild method for the dealkylation of phenolic ethers.[5]

Experimental Protocols

Protocol 1: High-Yield Cleavage of a Hindered Ether using in situ TMSI

This protocol is suitable for cleaving hindered alkyl ethers where SN2 attack is difficult but possible with a potent nucleophile.

Materials:

  • Hindered ether substrate (1.0 eq)

  • Sodium iodide (NaI), dried (3.0 eq)

  • Chlorotrimethylsilane (TMSCl) (2.5 eq)

  • Anhydrous Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered ether substrate and anhydrous acetonitrile.

  • Add the dried sodium iodide and stir the suspension for 15 minutes at room temperature.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add chlorotrimethylsilane (TMSCl) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 82°C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous Na₂S₂O₃ solution to neutralize any remaining iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Sources

Minimizing ring hydrogenation side reactions in benzyl ether reduction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ring Hydrogenation Side Reactions in Benzyl Ether Reduction Content Type: Technical Support Center Guide

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenge of reductive O-debenzylation (cleavage) where the primary failure mode is unwanted ring hydrogenation . This side reaction manifests in two distinct forms:

  • Substrate Over-Reduction: Saturation of the core aromatic scaffold (e.g., Phenol

    
     Cyclohexanol).
    
  • Protecting Group Saturation (Dead-End): Hydrogenation of the benzyl ring itself to form a cyclohexylmethyl ether, which is stable to hydrogenolysis and permanently "locks" the protecting group.

🛠️ Troubleshooting Guide (Q&A)

Issue 1: "My benzyl ether is not cleaving. Instead, I see a mass shift of +6 Da, indicating the benzyl ring has been hydrogenated."

Diagnosis: You are experiencing Protecting Group Saturation .[1] This occurs when the rate of aromatic ring hydrogenation (


) exceeds the rate of C-O bond hydrogenolysis (

). This is common with highly active catalysts (Pt, Rh) or under high-pressure conditions where the catalyst surface becomes saturated with hydrogen. Once the benzyl group becomes a cyclohexylmethyl group, it is an aliphatic ether and will not cleave under standard hydrogenolysis conditions.

Corrective Actions:

  • Switch Catalyst: Immediately stop using Pt/C or Rh/C. These metals have a high affinity for arene hydrogenation. Switch to Pd/C or Pd(OH)₂/C (Pearlman’s Catalyst) , which favor hydrogenolysis.[2]

  • Change Hydrogen Source (Transfer Hydrogenation): Replace

    
     gas with a hydrogen donor like 1,4-cyclohexadiene  or cyclohexene . This limits the concentration of active hydrogen species on the catalyst surface, kinetically favoring the lower-energy C-O cleavage over the high-energy aromatic reduction.
    
  • Catalyst Pre-treatment: For stubborn substrates, pre-treat your Pd/C catalyst with an acidic DMF/water wash. This "tuning" has been shown to inhibit the saturation of benzyl and naphthylmethyl ethers [1].[1][3]

Issue 2: "The benzyl group is removed, but my substrate's aromatic ring (e.g., a phenol or indole) is also being reduced."

Diagnosis: Substrate Over-Reduction. Your catalyst is too active, or the reaction time is too long. Electron-rich aromatic rings (phenols, anilines) are particularly susceptible to hydrogenation after the benzyl group is removed.

Corrective Actions:

  • Solvent Selection: Switch from non-polar solvents (THF, EtOAc) to polar protic solvents like Ethanol or Methanol . Polar solvents often accelerate the ionic mechanism of C-O cleavage while suppressing the radical-like mechanism of ring hydrogenation.

  • Monitor Reaction Endpoint: Ring saturation often happens after debenzylation is complete. Use strict HPLC/TLC monitoring and quench immediately upon conversion.

  • Use a Poisoned System: If using

    
     gas, add a small amount of Diphenylsulfide  (catalyst poison) to the reaction. Note: This will slow down debenzylation significantly. A better alternative is the Lewis Acid Method  (see Protocol B below) which is non-hydrogenolytic.
    
Issue 3: "I cannot use metal catalysts due to halogen sensitivity (dehalogenation risk). How do I prevent ring saturation?"

Diagnosis: Standard hydrogenolysis will almost certainly cleave aryl halides (C-Cl, C-Br, C-I) before or concurrently with benzyl ethers.

Corrective Actions:

  • Abandon Hydrogenolysis: Use a Lewis Acid-mediated cleavage. The BCl₃ + Pentamethylbenzene method is the gold standard here. It cleaves benzyl ethers at -78°C without touching aromatic rings or halogens [2].[4]

🧪 Optimized Protocols

Protocol A: Catalytic Transfer Hydrogenation (High Selectivity)

Best for: Preventing ring saturation in standard substrates.

Theory: Using cyclohexene as a hydrogen donor generates benzene as a byproduct. The thermodynamic stability of forming benzene drives the reaction, but the effective hydrogen concentration on the Pd surface remains low, preventing ring saturation of the substrate.

Procedure:

  • Dissolve the substrate (1.0 mmol) in absolute Ethanol (10-15 mL).

  • Add 10% Pd/C (10-20 wt% loading relative to substrate).

  • Add Cyclohexene (10-20 equiv.) or 1,4-Cyclohexadiene (5-10 equiv.).

  • Heat to reflux (approx. 65-78°C) under an inert atmosphere (Argon/Nitrogen). Do not use a hydrogen balloon.

  • Monitor by TLC.[5][6] Reaction typically completes in 1-4 hours.

  • Filter through Celite while hot to remove the catalyst.

Protocol B: Lewis Acid Cleavage with Cation Scavenger

Best for: Halogenated substrates or ultra-sensitive aromatic systems.

Theory: Boron trichloride (


) coordinates to the ether oxygen, weakening the C-O bond. The benzyl cation is then cleaved. Without a scavenger, the benzyl cation will perform Friedel-Crafts alkylation on your substrate (benzyl migration). Pentamethylbenzene  acts as a "dummy" nucleophile to trap the benzyl cation irreversibly.

Procedure:

  • Dissolve substrate (1.0 mmol) and Pentamethylbenzene (3.0 - 5.0 mmol) in anhydrous DCM (10 mL).

  • Cool to -78°C (Dry ice/Acetone bath).

  • Dropwise add

    
      (1.0 M in DCM, 1.5 - 3.0 equiv.).
    
  • Stir at -78°C for 1-2 hours.

  • Quench with MeOH/CHCl3 (1:1) at low temperature.[4]

  • Warm to room temperature and wash with aqueous

    
    .
    

📊 Comparative Data: Method Selection

MethodReagentsRisk of Ring SaturationHalogen CompatibilityReaction Rate
Standard Hydrogenolysis

, Pd/C, EtOH
ModeratePoor (Dehalogenation)Fast
Transfer Hydrogenation Cyclohexene, Pd/CVery Low ModerateModerate
Lewis Acid Cleavage

, Pentamethylbenzene
Zero Excellent Fast (at -78°C)
Oxidative Cleavage DDQ, DCM/H₂OZero GoodSlow/Variable

🧠 Mechanistic Visualization

Pathway Competition: Cleavage vs. Saturation

The diagram below illustrates the "Fork in the Road" where reaction conditions dictate whether you achieve the desired alcohol or the unwanted saturated side products.

BenzylReduction Start Benzyl Ether (R-O-Bn) Pd_Complex Pd-Complex (Adsorbed) Start->Pd_Complex Adsorption Cleavage C-O Hydrogenolysis (Desired) Pd_Complex->Cleavage Pd/C, Polar Solvent Transfer H2 SubstrateSat Substrate Ring Hydrogenation Pd_Complex->SubstrateSat Pt/Rh Catalyst Long Rxn Time BnSat Benzyl Ring Hydrogenation Pd_Complex->BnSat High Pressure H2 High Activity Catalyst Product Product Alcohol (R-OH) + Toluene Cleavage->Product BadProduct1 Cyclohexyl-Alcohol (Over-reduced) SubstrateSat->BadProduct1 BadProduct2 Cyclohexylmethyl Ether (Dead End - Stable) BnSat->BadProduct2

Caption: Competition between the desired C-O bond cleavage and the unwanted ring hydrogenation pathways.

❓ FAQ

Q: Can I use Acetic Acid (AcOH) to speed up the reaction? A: Yes, but with caution. AcOH protonates the ether oxygen, making it a better leaving group and accelerating cleavage . However, acidic conditions can sometimes promote the hydrogenation of electron-rich aromatic rings. If you observe ring saturation, switch to neutral conditions or use the Transfer Hydrogenation method [3].

Q: Why do you recommend Pentamethylbenzene over Anisole as a scavenger? A: Anisole is a common scavenger, but it is Lewis-basic and can coordinate with


, reducing the reagent's potency. Pentamethylbenzene is electron-rich (traps the cation) but sterically bulky and non-basic, ensuring the 

remains active for the cleavage step [2].

Q: Is Raney Nickel a viable alternative? A: Raney Nickel is generally less active for C-O hydrogenolysis than Pd/C and often requires higher pressures, which increases the risk of ring saturation. However, under multiphase conditions (EtOAc/aq NaOH), Raney Ni can be effective for specific substrates, though it is rarely the first choice for preventing ring saturation [4].

📚 References

  • Crawford, C. J., & Oscarson, S. (2020). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Available at: [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Available at: [Link]

  • Perosa, A., Tundo, P., & Zinovyev, S. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4(5), 492-494. Available at: [Link]

Sources

Technical Support Center: Controlling Selectivity in Isophorone Conversion

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selectivity Control: 3,5-Dimethylphenol (3,5-DMP) vs. Toluene Ticket ID: CHEM-SUP-8821 Support Tier: Senior Application Scientist (L3)[1]

Core Directive: The Selectivity Landscape

Welcome to the Advanced Catalysis Support Center. You are likely encountering a "Selectivity Cliff" in the conversion of Isophorone (or related biomass-derived phenolics).[1]

The selectivity between 3,5-Dimethylphenol (3,5-DMP) and Toluene is governed by a competition between Aromatization (dehydrogenation) and Hydrodeoxygenation/Cracking (C-O/C-C bond cleavage).[1]

  • Target A (3,5-DMP): Requires preservation of the C-O bond and the methyl groups while aromatizing the ring. This is the "Soft" pathway.[1]

  • Target B (Toluene): Requires C-O bond cleavage (deoxygenation) and often C-C cleavage (demethylation).[1] This is the "Hard" pathway.

This guide provides the protocols to switch your reactor system between these two outcomes.

Reaction Network Visualization

Understanding the pathway is critical for troubleshooting. The following diagram illustrates the bifurcation points where catalyst acidity and temperature dictate the product.

ReactionNetwork ISO Isophorone (Substrate) B_PHO Beta-Phorone (Isomer) ISO->B_PHO Isomerization (Acid/Base Sites) TOL Toluene (Target B) ISO->TOL Direct Cracking (>600°C) DMP 3,5-Dimethylphenol (Target A) B_PHO->DMP Dehydrogenation (-H2, Metal/Oxide) KETO Keto-Tautomer (Intermediate) DMP->KETO Tautomerization (Equilibrium) XYL Xylenes/Mesitylene (Side Products) DMP->XYL Demethylation (Strong Acid/High T) KETO->TOL Hydrodeoxygenation (Acid Sites + H2)

Figure 1: Mechanistic pathway showing the divergence between Aromatization (Green) and Deoxygenation/Cracking (Red).[1]

Module 1: Hardware Configuration (Catalyst Selection)

The primary driver for selectivity is the Acidity/Basicity of your support material.

Goal: Maximize 3,5-Dimethylphenol (Retention of -OH)

To favor 3,5-DMP, you must suppress C-O bond cleavage.[1] This requires a catalyst with Basic or Neutral sites to facilitate the isomerization of Isophorone to


-Phorone without triggering dehydration.[1]
  • Recommended Active Phase:

    
    -Alumina doped with Alkali metals (K, Cs), MgO, or Cr-doped Iron Oxide.[1]
    
  • Mechanism: The basic sites abstract the

    
    -proton from Isophorone, promoting the shift of the double bond (isomerization) followed by dehydrogenation.
    
  • Critical Avoidance: Do NOT use Zeolites (ZSM-5, Beta) or un-doped Silica-Alumina.[1] The Brønsted acid sites on these supports will immediately dehydrate the intermediate, leading to Toluene or Xylenes.[1]

Goal: Maximize Toluene (Removal of -OH)

To favor Toluene (Hydrodeoxygenation), you need Oxophilic sites to weaken the C-O bond and Acid sites to catalyze dehydration.[1]

  • Recommended Active Phase: Ni, Mo, or Pt supported on Acidic carriers (H-ZSM-5, H-Beta) or Oxophilic carriers (ZrO2, TiO2).[1]

  • Mechanism: The acid sites protonate the hydroxyl group (or ketone tautomer), facilitating water elimination.[1] The metal phase (Ni/Pt) hydrogenates the resulting double bond.[1]

Catalyst Decision Matrix
FeatureFor 3,5-DMP SelectivityFor Toluene Selectivity
Support Acidity Basic / Neutral (MgO, K-Al2O3)Acidic (H-ZSM-5, SiO2-Al2O3)
Active Metal Cr, Fe, Rare Earths (La, Ce)Ni, Mo, Pt, Ru
Promoters Alkali (K, Na) to poison acid sitesNb, W to enhance C-O cleavage
Pore Structure Mesoporous (avoid diffusion limits)Microporous (Zeolites) for shape selectivity

Module 2: Process Parameters (The Software)

Once the catalyst is loaded, selectivity is tuned via Temperature and Space Velocity (LHSV).[1]

Troubleshooting Guide: "Why is my Selectivity Drifting?"
Scenario A: "I want 3,5-DMP, but Toluene/Xylene levels are rising."
  • Diagnosis 1: Thermal Cracking.

    • Root Cause:[2][3][4][5][6][7][8][9] Temperature is too high (>550°C).[1] At these temperatures, the methyl groups on the ring become unstable, and the C-O bond cleaves thermally.

    • Action: Reduce reactor temperature to the 450–520°C window.

  • Diagnosis 2: Coke-Induced Acidity. [1]

    • Root Cause:[2][3][4][5][6][7][8][9] Carbon deposits (coke) can sometimes act as pseudo-acid sites or block basic sites.[1]

    • Action: Increase the Hydrogen-to-Feed ratio. While 3,5-DMP production is a dehydrogenation process, a background pressure of H2 (or steam) helps manage coke without fully hydrogenating the ring.[1]

Scenario B: "I want Toluene, but I'm stuck with Oxygenates (Phenols/Ketones)."
  • Diagnosis 1: Insufficient Hydrogenolysis Capability.

    • Root Cause:[2][3][4][5][6][7][8][9] The catalyst lacks the oxophilicity to break the C-O bond.

    • Action: Increase H2 pressure (>30 bar). Switch to a support with higher Oxygen Vacancy density (e.g., Oxygen-deficient TiO2 or ZrO2).[1]

  • Diagnosis 2: Tautomerization Bottleneck.

    • Root Cause:[2][3][4][5][6][7][8][9] Phenol HDO often proceeds via a ketone intermediate (see Fig 1).[1] If the tautomerization is slow, HDO is inhibited.[1]

    • Action: Introduce a Lewis Acid promoter (like Nb2O5) to speed up the keto-enol tautomerization.[1]

Experimental Protocol: Standardized Selectivity Test

Objective: Determine the intrinsic selectivity of a catalyst batch for Isophorone conversion.

Reagents:

  • Feed: Isophorone (98% purity).[1]

  • Carrier Gas: Nitrogen (for DMP) or Hydrogen (for Toluene).[1]

Step-by-Step Procedure:

  • Loading: Load 1.0 g of catalyst (particle size 40-60 mesh) into a quartz fixed-bed reactor (ID = 10mm).

  • Pretreatment:

    • For DMP: Calcination in Air at 500°C for 4 hours (to activate oxide sites).[1]

    • For Toluene: Reduction in H2 at 400°C for 2 hours (to activate metal sites).

  • Feed Injection:

    • Set Liquid Hourly Space Velocity (LHSV) to 1.0 h⁻¹ .

    • Pre-heat zone: 250°C.[1]

  • Temperature Ramp:

    • Start at 400°C. Collect samples every 50°C up to 600°C.

  • Analysis:

    • Analyze liquid products via GC-FID (Column: HP-5 or equivalent).[1]

    • Calculate Selectivity (

      
      ) using:
      
      
      
      
      [1]

Expected Data Output (Example for MgO-Al2O3 Catalyst):

Temperature (°C)Conversion (%)3,5-DMP Selectivity (%)Toluene Selectivity (%)Interpretation
4504592< 1Kinetic regime, high selectivity.
500 85 88 2 Optimal Operating Point.
550987512Thermal cracking onset.[1]
6001004045Thermodynamic control (Demethylation).[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I produce 3,5-DMP in the liquid phase? A: Yes, but it is difficult. Liquid phase condensation of acetone usually stops at Isophorone.[1] Aromatization is thermodynamically favored in the gas phase at high temperatures (>400°C).[1] Liquid phase attempts often result in hydrogenation to trimethylcyclohexanone instead of aromatization.[1]

Q: My catalyst deactivates after 5 hours. Why? A: Isophorone aromatization produces heavy "tar" byproducts (Poly-condensates).[1]

  • Fix: Co-feed Steam (H2O:Feed = 2:1 molar ratio).[1] Steam gasifies coke precursors on the catalyst surface via the water-gas shift mechanism, extending lifetime without altering selectivity significantly.

Q: I see "Mesitylene" in my GC. Where did it come from? A: Mesitylene (1,3,5-trimethylbenzene) is a deoxygenated product of Isophorone.[1] If you see this, your catalyst is too acidic (performing dehydration) but not hydrogenating enough to make Toluene.[1] It indicates you are stripping oxygen but keeping the methyl group.[1]

References & Authoritative Grounding

  • Kirichenko, G. N., et al. "Promising Process for Synthesis of 3,5-Xylenol from Isophorone."[1] Petroleum Chemistry, vol. 46, no.[1] 2, 2006. (Establishes the baseline for oxide-based aromatization).

  • Miao, C., et al. "Role of Keto Intermediates in the Hydrodeoxygenation of Phenol over Pd on Oxophilic Supports."[1] ACS Catalysis, vol. 5, 2015.[1] (Explains the tautomerization mechanism for HDO to Toluene). [1]

  • Wang, S., et al. "Hydrodeoxygenation of lignin-derived phenolics to aromatics."[1] Green Chemistry, 2019.[1] (Review of acidic supports for Toluene selectivity).

  • US Patent 4086282A. "Process for the preparation of 3,5-dimethylphenol."[1] (Industrial standard for gas-phase aromatization).[1]

Sources

Validation & Comparative

1-(Benzyloxy)-3,5-dimethylbenzene: 1H NMR Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR chemical shift assignments for 1-(Benzyloxy)-3,5-dimethylbenzene (also known as benzyl 3,5-dimethylphenyl ether). It is designed to assist researchers in validating the synthesis of this compound, particularly when used as a protected form of 3,5-dimethylphenol in medicinal chemistry or total synthesis.

Part 1: Strategic Analysis & Structural Logic

1-(Benzyloxy)-3,5-dimethylbenzene is a classic "capped" aromatic system. Its NMR spectrum is a composite of two distinct aromatic environments linked by an oxymethylene bridge.

The Spectroscopic Fingerprint

To validate this structure, a researcher must confirm three specific connectivity checkpoints:

  • Symmetry of the Central Ring: The 3,5-dimethyl substitution pattern creates a plane of symmetry. This results in the equivalence of the two methyl groups and the two aromatic protons at positions 2 and 6.

  • The Benzylic "Anchor": The O-CH₂ signal is the most diagnostic peak. It typically appears as a sharp singlet around 5.0 ppm, distinct from the methyl ether (methoxy) signal of anisoles (~3.8 ppm).

  • Absence of Exchangeable Protons: The disappearance of the broad phenolic -OH singlet (typically ~4.5–5.0 ppm in the precursor) confirms successful alkylation.

Part 2: Chemical Shift Data & Assignments

The following data represents the standard assignment in Chloroform-d (CDCl₃) at 298 K.

Table 1: 1H NMR Chemical Shift Assignment (400 MHz, CDCl₃)
SignalShift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
A 7.30 – 7.46 Multiplet (m)5HBenzyl Ar-H Phenyl ring protons (ortho/meta/para overlap).
B 6.65 Singlet (s)2HAr-H (2, 6) Protons ortho to the ether linkage.
C 6.60 Singlet (s)1HAr-H (4) Proton para to the ether linkage (between methyls).
D 5.02 Singlet (s)2HO-CH₂-Ph Benzylic methylene protons.
E 2.30 Singlet (s)6HAr-CH₃ Two equivalent methyl groups on the central ring.[1]

Note on Causality: The protons at positions 2 and 6 (Signal B) are slightly deshielded relative to position 4 (Signal C) due to the inductive electron-withdrawing effect of the adjacent oxygen atom, despite the oxygen's resonance donation.

Comparison with Alternatives

Distinguishing the product from its precursor and analogs is critical for purity assessment.

Table 2: Comparative Shift Analysis

CompoundKey Feature (O-R)Shift (ppm)Methyl Shift (Ar-CH₃)Diagnostic Change
Target Product -O-CH₂-Ph 5.02 (s) 2.30 Appearance of benzylic CH₂
3,5-Dimethylphenol-OH~4.80 (br s)*2.27OH signal is concentration/pH dependent.
3,5-Dimethylanisole-O-CH₃3.74 (s)2.27Methyl ether is ~1.3 ppm upfield of benzyl.
Benzyl BromideBr-CH₂-Ph4.50 (s)N/AReactant impurity; CH₂ is shielded by ~0.5 ppm vs product.

*Note: The phenolic OH shift is highly variable and often broad.

Part 3: Visualization of Assignments

The following diagram maps the specific proton environments to the chemical shifts described above.

NMR_Assignment cluster_legend Chemical Structure & Signal Mapping struct 1-(Benzyloxy)-3,5-dimethylbenzene Benzyl_Ring Benzyl Aromatic Ring (5H, m, 7.30-7.46 ppm) Benzylic_CH2 Benzylic CH2 (2H, s, 5.02 ppm) Benzyl_Ring->Benzylic_CH2 Attached Ether_O Ether Oxygen (Linker) Benzylic_CH2->Ether_O Ar_H_Ortho Ar-H (Pos 2,6) (2H, s, 6.65 ppm) Ether_O->Ar_H_Ortho Inductive Effect Methyls Ar-CH3 (Pos 3,5) (6H, s, 2.30 ppm) Ar_H_Ortho->Methyls Meta Ar_H_Para Ar-H (Pos 4) (1H, s, 6.60 ppm) Methyls->Ar_H_Para Ortho

Figure 1: Structural connectivity and corresponding 1H NMR signal assignments.[2][3][4] Note the deshielding of the benzylic methylene (5.02 ppm) caused by the adjacent oxygen.

Part 4: Experimental Protocol & Validation

To ensure reproducible data, follow this standardized sample preparation and acquisition workflow.

Sample Preparation (Standard)
  • Mass: Weigh 5–10 mg of the purified oil/solid.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

  • Filtration: If the solution is cloudy (common if K₂CO₃ salts remain from synthesis), filter through a small plug of cotton or glass wool into the NMR tube. Suspended solids cause line broadening.

Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Spectral Width: -2 to 14 ppm (covers all signals including potential carboxylic acids or exchangeables).

  • Relaxation Delay (D1): 1.0 second (sufficient for methyl/aromatic protons; increase to 5.0s for accurate integration of quaternary carbons in 13C).

  • Scans (NS): 16 scans are usually sufficient for >5 mg sample.

Synthesis & Validation Workflow

This flowchart outlines the logic for confirming the conversion of 3,5-dimethylphenol to the benzyl ether.

Synthesis_Validation Start Start: 3,5-Dimethylphenol Reaction Reaction: Benzyl Bromide + K2CO3 (Williamson Ether Synthesis) Start->Reaction Crude Crude Product Isolation Reaction->Crude NMR_Check 1H NMR Checkpoint Crude->NMR_Check Check_1 Is OH peak (~4.8 ppm) gone? NMR_Check->Check_1 Check_2 Is CH2 peak (~5.0 ppm) present? NMR_Check->Check_2 Impurity_Br Impurity Alert: CH2 at 4.5 ppm? (Residual Benzyl Bromide) NMR_Check->Impurity_Br Side Product Check Success VALIDATED PRODUCT 1-(Benzyloxy)-3,5-dimethylbenzene Check_1->Success Yes Check_2->Success Yes

Figure 2: Logical flowchart for validating the synthesis using NMR markers.

References

  • Provides the base spectral data for the 3,5-dimethylanisole analog used for compar
  • National Institute of Standards and Technology (NIST). (2023). 3,5-Dimethylanisole Mass and NMR Data. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

    • Authoritative source for physical constants and spectral verification of dimethyl-substituted ether systems.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

    • Essential for distinguishing the product peaks from common solvents (Acetone, W
  • Source for precursor chemical shift d

Sources

Mechanistic Dissection: GC-MS Fragmentation of Benzyl 3,5-Dimethylphenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Compound: Benzyl 3,5-dimethylphenyl ether Molecular Formula:


Molecular Weight:  212.29  g/mol 

This guide provides a structural and mechanistic analysis of the Electron Ionization (EI) mass spectral fragmentation of benzyl 3,5-dimethylphenyl ether. This compound serves as a critical model for studying ether linkage stability in lignin depolymerization and as a structural intermediate in the synthesis of dimethyl-substituted pharmaceutical cores.

Key Differentiator: Unlike its steric isomer (benzyl 2,6-dimethylphenyl ether), the 3,5-isomer lacks ortho-substitution, allowing for uninhibited resonance stabilization of the ether oxygen. This results in a distinct fragmentation signature dominated by benzylic cleavage and specific rearrangement ions that distinguish it from sterically hindered analogs.

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure reproducible fragmentation patterns, the following protocol minimizes thermal degradation prior to ionization.

Sample Preparation[1]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 10 ppm (trace analysis) to 100 ppm (scan mode).

  • Derivatization: None required (ether is volatile and thermally stable).

Instrumental Parameters (Agilent/Shimadzu Standard)
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without pyrolysis of the ether bond.
Column DB-5ms or Rxi-5Sil MSLow-bleed phase essential for detecting low-abundance high-mass ions.
Carrier Gas Helium, 1.0 mL/minConstant flow to maintain consistent retention times.
Ion Source EI, 70 eV Standard energy for library matching (NIST/Wiley).
Source Temp 230°CHigher temps (>250°C) may artificially enhance benzylic cleavage ratios.
Scan Range

40–300
Captures

(212) and low mass aromatic fragments (

51, 65, 77).

Fragmentation Mechanism & Pathway Analysis[2][3]

The fragmentation of benzyl 3,5-dimethylphenyl ether is governed by the relative stability of the tropylium ion versus the dimethylphenoxy radical .

Primary Pathway: Benzylic Cleavage ( -Cleavage)

Upon electron impact, the molecular ion (


, 

212) undergoes heterolytic cleavage at the

bond.
  • Base Peak Formation (

    
     91):  The benzyl group cleaves to form the benzyl cation (
    
    
    
    ), which immediately rearranges to the highly stable, seven-membered tropylium ion . This is invariably the base peak (100% relative abundance).
  • Neutral Loss: The leaving group is the 3,5-dimethylphenoxy radical (

    
    ), which is neutral and undetected.
    
Secondary Pathway: Rearrangement to Phenol Ions

A portion of the molecular ions undergo a hydrogen rearrangement (often involving a four-membered transition state) where a hydrogen from the benzylic carbon transfers to the phenoxy oxygen, followed by cleavage.

  • Fragment Ion (

    
     122):  This corresponds to the 3,5-dimethylphenol radical cation .
    
  • Fragment Ion (

    
     121):  Loss of a hydrogen from the phenol ion yields the dimethylphenoxy cation.
    
Pathway Visualization

The following diagram illustrates the competitive fragmentation kinetics.

FragmentationPathway M_Ion Molecular Ion (M+) [Benzyl 3,5-dimethylphenyl ether] m/z 212 TS_Cleave Transition State (C-O Bond Stretch) M_Ion->TS_Cleave - e- (70 eV) Phenol_Ion 3,5-Dimethylphenol Radical Cation m/z 122 M_Ion->Phenol_Ion H-Rearrangement (Minor Path) Tropylium Tropylium Ion (Base Peak) m/z 91 TS_Cleave->Tropylium Heterolytic Cleavage (Major Path) Phenoxy_Rad 3,5-Dimethylphenoxy Radical (Neutral) Not Detected TS_Cleave->Phenoxy_Rad Cyclopent Cyclopentadienyl Cation m/z 65 Tropylium->Cyclopent - C2H2 (Acetylene) Secondary Frag

Figure 1: Mechanistic flow of EI fragmentation. The formation of the tropylium ion (


 91) is the thermodynamically favored pathway, suppressing the abundance of the phenoxy counterpart.

Comparative Analysis: Isomer Differentiation

Distinguishing the 3,5-dimethyl isomer from its alternatives requires analyzing specific ion ratios and the presence of "Ortho Effects."

Table 1: Diagnostic Ion Comparison
Feature3,5-Dimethyl Isomer (Target)2,6-Dimethyl Isomer (Alternative)Benzyl Phenyl Ether (Unsubstituted)
Molecular Ion (

)

212
(Distinct)

212
(Weak/Absent)

184
Base Peak

91
(Tropylium)

91
(Tropylium)

91
Phenoxy Fragment

121 / 122

121
(Dominant)

94
(Phenol)
Ortho Effect Absent Present Absent
Mechanism Note Unhindered resonance allows stable

.
Steric twisting of the ether bond destabilizes

, often increasing fragmentation rate.
Standard reference.
The "Ortho Effect" Differentiator

In the 2,6-dimethyl isomer , the two methyl groups flanking the oxygen atom create significant steric hindrance.

  • Resonance Inhibition: The phenyl ring is twisted out of plane with the ether oxygen, reducing the stability of the molecular ion (

    
    ).
    
  • Suppressed Rearrangement: The specific H-transfer required to form the phenol ion (

    
     122) is often sterically blocked or altered, leading to a lower 122/121 ratio compared to the 3,5-isomer.
    
Logic Flow for Identification

IdentificationLogic Start Unknown Spectrum (Benzyl Ether) Check_M Check Molecular Ion Start->Check_M M_184 M+ = 184 Check_M->M_184 Found M_212 M+ = 212 Check_M->M_212 Found Result_Unsub Benzyl Phenyl Ether M_184->Result_Unsub Check_Ratio Analyze m/z 122 vs 121 (Phenol vs Phenoxy) M_212->Check_Ratio High_122 Distinct m/z 122 (Stable Rearrangement) Check_Ratio->High_122 Low_122 Suppressed m/z 122 (Steric Hindrance) Check_Ratio->Low_122 Result_35 3,5-Dimethyl Isomer (Target) High_122->Result_35 Result_26 2,6-Dimethyl Isomer (Ortho Effect) Low_122->Result_26

Figure 2: Decision tree for distinguishing benzyl ether homologs and isomers based on MS spectral features.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for rearrangement mechanisms and Stevenson's Rule).
  • NIST Mass Spectrometry Data Center. (2023). Benzyl phenyl ether and derivatives. National Institute of Standards and Technology.[1][2] [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Shimadzu Application News. (2020). Analysis of Ether Compounds using GC-MS/MS. [Link] (General protocol validation).

  • Topics in Current Chemistry. (2024). Ortho Effects in Mass Spectrometry of Aromatic Compounds.

Sources

HPLC Separation of 1-(Benzyloxy)-3,5-dimethylbenzene and 3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary

This guide addresses the high-performance liquid chromatography (HPLC) separation of 3,5-dimethylphenol (DMP) and its benzylated derivative, 1-(benzyloxy)-3,5-dimethylbenzene (BDB) . This separation is critical for monitoring Williamson ether synthesis reactions, where DMP serves as the starting material and BDB is the target product.

While C18 columns are the industry standard, this guide compares the C18 stationary phase against the Phenyl-Hexyl stationary phase . Our analysis demonstrates that while C18 provides adequate separation based purely on hydrophobicity, Phenyl-Hexyl columns offer superior peak shape and orthogonal selectivity due to


 interactions, particularly valuable when resolving complex aromatic impurities or isomers.

Chemical Context & Separation Challenge

The separation relies on exploiting the distinct physicochemical differences between the phenolic starting material and the ether product.

AnalyteStructure DescriptionpKaLogP (Approx)Interaction Mode
3,5-Dimethylphenol (DMP) Polar hydroxyl group, electron-rich aromatic ring.~10.152.35H-bonding, weak Hydrophobic
1-(Benzyloxy)-3,5-dimethylbenzene (BDB) Non-polar benzyl ether, two aromatic rings.N/A~4.8 - 5.0Strong Hydrophobic,

Stacking

The Challenge:

  • Wide Hydrophobicity Gap: The large difference in LogP (

    
    ) means isocratic elution is inefficient. If optimized for DMP, BDB elutes extremely late. If optimized for BDB, DMP elutes in the void volume. Gradient elution is mandatory. 
    
  • Peak Tailing: DMP is a weak acid. Without pH control, it partially ionizes, leading to peak tailing and poor resolution.

Mechanism of Separation

The following diagram illustrates the reaction pathway and the chromatographic separation logic.

SeparationLogic cluster_chrom Chromatographic Mechanism DMP 3,5-Dimethylphenol (Starting Material) Polar, Early Eluter Reaction Williamson Ether Synthesis (+ Benzyl Halide) DMP->Reaction BDB 1-(Benzyloxy)-3,5-dimethylbenzene (Product) Non-polar, Late Eluter Reaction->BDB Mech_C18 C18 Mechanism: Hydrophobic Interaction Separates by LogP Mech_Ph Phenyl-Hexyl Mechanism: Hydrophobic + Pi-Pi Interaction Enhanced Aromatic Selectivity

Figure 1: Reaction pathway and chromatographic mechanisms. The conversion adds a benzyl group, significantly increasing hydrophobicity and aromaticity.

Method Comparison: C18 vs. Phenyl-Hexyl[1][2][3]

System A: The Benchmark (C18)
  • Column: C18 (Octadecyl), 100 Å, 3.5 µm or 5 µm.

  • Mechanism: Purely hydrophobic partitioning.

  • Pros: Robust, ubiquitous in labs, predictable elution order (low LogP first).

  • Cons: "Vanilla" selectivity. If the reaction produces aromatic byproducts (e.g., benzyl chloride impurities) with similar hydrophobicity, C18 may struggle to resolve them.

System B: The Specialist (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 100 Å, 3.5 µm.

  • Mechanism: Hydrophobic interaction (via the hexyl linker) +

    
     interactions (via the phenyl ring).
    
  • Pros: The phenyl ring on the stationary phase interacts with the

    
     electrons of both the phenol and the benzyl ether. This often results in sharper peaks for aromatics and different selectivity for the benzyl ether compared to alkyl chains.
    
  • Cons: Methanol is often required to maximize

    
     selectivity (Acetonitrile can suppress it), which can generate higher backpressure.
    
Comparative Data (Representative)
ParameterSystem A (C18)System B (Phenyl-Hexyl)Analysis
Mobile Phase Water/ACN + 0.1% Formic AcidWater/MeOH + 0.1% Formic AcidMeOH enhances

on Phenyl columns.
DMP Retention (

)
~4.5 min~5.2 minStronger retention on Phenyl due to ring interaction.
BDB Retention (

)
~12.0 min~13.5 minBenzyl group interacts strongly with Phenyl phase.
Tailing Factor (DMP) 1.2 - 1.41.0 - 1.1Phenyl phases often yield better symmetry for phenols.
Resolution (

)
> 15.0> 18.0Both provide excellent resolution, but Phenyl is wider.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system . If the resolution between DMP and BDB is


, check the gradient slope or column age.
Reagents
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid for non-MS work). Crucial: Acid suppresses phenol ionization (

    
    ), ensuring it remains neutral and does not tail.
    
  • Solvent B: HPLC Grade Acetonitrile (for C18) or Methanol (for Phenyl-Hexyl).

Gradient Program (Universal Start)
  • Flow Rate: 1.0 mL/min (for 4.6mm ID column)

  • Temperature: 30°C (Controlled temperature is vital for reproducibility)

  • Detection: UV @ 280 nm (Phenol absorption) and 254 nm (Aromatic ether).

Time (min)% Solvent BEvent
0.030Initial Hold (Retain DMP)
2.030End Initial Hold
12.095Gradient Ramp (Elute BDB)
15.095Wash Step (Clear hydrophobics)
15.130Re-equilibration
20.030End of Run
Workflow Diagram

Workflow cluster_separation Separation Phase Start Sample Preparation Dissolve in 50:50 ACN:Water Check Check pH Ensure Mobile Phase pH < 4.0 Start->Check Inject Injection (5-10 µL) Check->Inject Step1 0-5 min: Elution of DMP (Polar interactions dominate) Inject->Step1 Step2 5-12 min: Gradient Ramp (Increasing organic strength) Step1->Step2 Step3 12-15 min: Elution of BDB (Hydrophobic release) Step2->Step3 Result Data Analysis Check Rs > 2.0 Check Tailing < 1.5 Step3->Result

Figure 2: Step-by-step experimental workflow ensuring system suitability.

Expert Insights & Troubleshooting

The "Disappearing" Ether Peak

Issue: You see the phenol peak, but the benzyl ether (product) is missing or extremely broad. Cause: The benzyl ether is highly lipophilic. If your gradient stops at 70% or 80% B, the ether may still be stuck on the column. Solution: Ensure the gradient ramps to 95% Organic and holds for at least 3 minutes.

Phenol Peak Tailing

Issue: The DMP peak looks like a shark fin (asymmetric). Cause: Silanol interactions or partial ionization. Solution:

  • Verify Acid: Ensure 0.1% Formic Acid or TFA is present. Neutral pH is fatal for phenol peak shape on older silica.

  • Switch to Phenyl-Hexyl: As noted in the comparison, Phenyl phases often provide superior shielding of silanols for aromatic alcohols.

Reaction Monitoring Specifics

When monitoring the reaction, you will likely see a Benzyl Chloride/Bromide peak (the reagent).

  • On C18 , Benzyl Chloride may co-elute with other non-polar impurities.

  • On Phenyl-Hexyl , Benzyl Chloride interacts via

    
     and often shifts away from aliphatic impurities, providing a cleaner integration for stoichiometry calculations.
    

References

  • Separation Methods Technologies. "Phenyl-Hexyl Columns - Unique Selectivity for Aromatic Compounds." Separation Methods Technologies. Link

  • Waters Corporation. "Difference between CSH C18 and CSH Phenyl-Hexyl chemistries." Waters Knowledge Base. Link

  • National Institute of Standards and Technology (NIST). "3,5-Dimethylphenol - Chemical Properties and Spectral Data." NIST Chemistry WebBook.[1] Link

  • Phenomenex. "Investigation of the Impact of Using Different Mobile Phase Ratios on Phenyl Selectivity." Phenomenex Technical Notes. Link

  • ChemicalBook. "3,5-Dimethylphenol Product Properties and Safety." ChemicalBook.[2] Link

Sources

A Comparative Guide to the FTIR Analysis of the Benzyl Ether C-O Stretch

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, precise molecular characterization is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for the identification of functional groups, offering a rapid and non-destructive method to probe a molecule's vibrational characteristics. This guide provides an in-depth analysis of the Carbon-Oxygen (C-O) stretching vibration in benzyl ethers, comparing it with other ether types and offering a robust, self-validating experimental protocol.

The Vibrational Identity of Ethers: Understanding the C-O Stretch

At its core, infrared spectroscopy measures the absorption of IR radiation by a molecule, which excites bonds into higher vibrational states. The C-O single bond in ethers is a strong dipole, making its stretching vibration a prominent and diagnostically useful feature in an IR spectrum. This vibration, however, is not a simple, isolated event. It is more accurately described as an asymmetric stretch of the C-O-C linkage, which is typically the most intense peak in the 1300-1000 cm⁻¹ region.[1][2] The precise wavenumber of this absorption is exquisitely sensitive to the electronic environment of the ether, making it a powerful tool for structural elucidation.[3]

The position of the C-O stretch is primarily governed by bond strength; stronger bonds vibrate at a higher frequency.[3] Factors influencing this include:

  • Hybridization: The C-O stretch in aryl ethers (where the oxygen is attached to an sp²-hybridized carbon of a benzene ring) occurs at a higher frequency than in dialkyl ethers (where both carbons are sp³-hybridized). This is due to the partial double-bond character imparted by resonance with the aromatic ring.

  • Substitution: The nature of the groups attached to the C-O-C linkage dictates the type of ether and its characteristic spectral signature.[1]

Benzyl ethers represent a distinct subclass, featuring a C₆H₅CH₂-O-R structure. Here, the oxygen is bonded to an sp³-hybridized benzylic carbon, not directly to the sp² carbons of the ring. This structural nuance differentiates its FTIR spectrum from both simple dialkyl ethers and aryl ethers like anisole.

A Self-Validating Protocol for Acquiring High-Fidelity FTIR Spectra

The integrity of any spectral analysis hinges on the quality of the initial data acquisition. The following protocol for analyzing a neat liquid sample, such as benzyl ether, is designed to be self-validating by systematically eliminating common sources of error.

Experimental Workflow: Liquid Sample Analysis

G cluster_prep Preparation cluster_acq Acquisition & Processing Start 1. Instrument Purge & Setup BG_Scan 2. Acquire Background Spectrum Start->BG_Scan Ensure stable atmosphere (low H₂O, CO₂) Sample_Prep 3. Prepare Sample Cell BG_Scan->Sample_Prep Background stores instrument & atmospheric state Sample_Scan 4. Acquire Sample Spectrum Sample_Prep->Sample_Scan Use clean, dry NaCl/KBr plates Process 5. Background Subtraction & Baseline Correction Sample_Scan->Process Ratio sample scan against background Result Final Spectrum Process->Result

Caption: Workflow for FTIR data acquisition.

Step-by-Step Methodology:
  • Instrument Preparation & Setup:

    • Rationale: To minimize atmospheric interference, particularly from water vapor and carbon dioxide, which have strong IR absorptions.

    • Protocol: Ensure the FTIR spectrometer's sample compartment has been purged with dry air or nitrogen for at least 15-20 minutes. Set the data acquisition parameters, typically a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans, across the mid-IR range (4000-400 cm⁻¹).[4]

  • Acquiring the Background Spectrum:

    • Rationale: This critical step measures the spectral response of the instrument and the ambient environment. This spectrum will be mathematically subtracted from the sample spectrum, ensuring that only the absorptions from the sample itself are analyzed.

    • Protocol: With the empty, clean sample holder in place, acquire a background spectrum using the same parameters as for the sample.

  • Sample Preparation (Neat Liquid Film):

    • Rationale: For pure, non-volatile liquids like benzyl ether, creating a thin film between two IR-transparent salt plates (e.g., NaCl or KBr) is the simplest and most common method.[5][6][7] This avoids the use of solvents which would introduce their own interfering peaks.

    • Protocol: Place one to two drops of the liquid sample onto the face of a polished salt plate. Carefully place a second plate on top to spread the liquid into a thin, uniform layer, ensuring no air bubbles are trapped.[5] Mount the plates in the spectrometer's sample holder.

  • Data Acquisition & Processing:

    • Rationale: Averaging multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.[4]

    • Protocol: Acquire the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum. Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

Spectral Interpretation: Pinpointing the Benzyl Ether C-O Stretch

The FTIR spectrum of a benzyl ether is rich with information. Key diagnostic peaks include:

  • ~3030 cm⁻¹: Aromatic C-H stretch (from the benzene ring).

  • 2950-2850 cm⁻¹: Aliphatic C-H stretch (from the -CH₂- groups).

  • ~1600 & ~1495 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1100 cm⁻¹: The strong, characteristic C-O-C asymmetric stretch.

The absence of a strong, broad O-H stretch around 3300 cm⁻¹ or a sharp C=O stretch around 1700 cm⁻¹ is crucial confirmatory evidence for an ether over an alcohol or carbonyl compound, respectively.[8]

Comparative Analysis: Benzyl Ether vs. Alternative Ether Structures

To fully appreciate the diagnostic power of the C-O stretch, it is essential to compare its position across different ether classes. The structural differences between dialkyl, benzyl, and aryl ethers lead to predictable and reproducible shifts in the C-O stretching frequency.

Ether ClassExample CompoundStructureC-O Asymmetric Stretch (cm⁻¹)Rationale for Wavenumber
Dialkyl Ether Diethyl EtherCH₃CH₂-O-CH₂CH₃~1122[1]Baseline for sp³ C-O-C stretch. No electronic effects from aromatic rings.
Benzyl Ether Dibenzyl EtherC₆H₅CH₂-O-CH₂C₆H₅~1100The oxygen is attached to an sp³ carbon. The phenyl group is insulated by the CH₂ group, resulting in a frequency similar to dialkyl ethers.
Aryl Alkyl Ether Anisole (Methyl Phenyl Ether)C₆H₅-O-CH₃~1250 and ~1040[9][10]Two distinct C-O stretches arise. The higher frequency (~1250 cm⁻¹) is from the Ar-O stretch, which has partial double-bond character due to resonance with the ring, strengthening the bond. The lower frequency (~1040 cm⁻¹) is from the O-CH₃ stretch.[1][11]
Diaryl Ether Diphenyl EtherC₆H₅-O-C₆H₅~1238[1]A single, strong absorption at a higher wavenumber than dialkyl or benzyl ethers, characteristic of the Ar-O-Ar linkage.[1]

This comparison clearly demonstrates that the key determinant for the C-O stretch is the hybridization of the carbon atom directly bonded to the oxygen. In benzyl ether, this is an sp³ carbon, placing its C-O stretch firmly in the region of dialkyl ethers, and distinctly lower than the high-frequency stretch seen in aryl ethers like anisole and diphenyl ether.[1][12]

G cluster_analysis Spectral Analysis Logic Start Analyze Spectrum in 1300-1000 cm⁻¹ Region Peak Strong, Sharp Peak Observed? Start->Peak Position Peak at ~1100 cm⁻¹? Peak->Position Yes No_Peak Not an Ether or Weak Signal Peak->No_Peak No Aryl_Check Peaks at ~1250 & ~1040 cm⁻¹? Position->Aryl_Check No Dialkyl Likely Dialkyl or Benzyl Ether Position->Dialkyl Yes Aryl Likely Aryl Alkyl Ether Aryl_Check->Aryl Yes Aryl_Check->No_Peak No

Caption: Decision tree for identifying ether types via C-O stretch.

Conclusion

The FTIR spectrum provides a definitive fingerprint for the benzyl ether functional group. While existing within the broader class of ethers, its C-O asymmetric stretching vibration, appearing consistently around 1100 cm⁻¹, allows for clear differentiation from aryl ethers, which exhibit a characteristic higher-frequency stretch above 1200 cm⁻¹ due to resonance effects. By employing a meticulous, self-validating experimental protocol, researchers can confidently acquire high-fidelity spectra, enabling precise and reliable identification of the benzyl ether moiety—an essential task in synthetic chemistry and pharmaceutical development.

References

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers by a Knockout. Spectroscopy Online. [Link]

  • Bartleby. (n.d.). IR Spectrum Of Anisole. Bartleby.com. [Link]

  • ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?[Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in...[Link]

  • Shimadzu. (n.d.). Liquid Samples. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzyl isopentyl ether. NIST Chemistry WebBook. [Link]

  • The Royal Society of Chemistry. (n.d.). Benzyl ether: a dynamic covalent motif for designing a trans-ether based covalent adaptable network (CAN). [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoeugenol, benzyl ether. NIST Chemistry WebBook. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • ACS Omega. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. [Link]

Sources

Comparative Reactivity Guide: Benzyl Phenyl Ether vs. 3,5-Dimethyl Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Benzyl Phenyl Ether (BPE) and its 3,5-Dimethyl Analogue (specifically Benzyl 3,5-Dimethylphenyl Ether ). These compounds serve as critical model systems for understanding ether linkage stability in lignin depolymerization and as pharmacophores in medicinal chemistry.

Key Findings:

  • Acid Stability: BPE is more labile (cleaves faster) than the 3,5-dimethyl analogue under acid-catalyzed hydrolysis. The electron-donating methyl groups in the analogue render the corresponding phenol a poorer leaving group.

  • Electrophilic Reactivity: The 3,5-dimethyl analogue is significantly more reactive toward electrophilic aromatic substitution (EAS) due to the synergistic activation by the ether oxygen and the two methyl groups.

  • Metabolic Liability: The 3,5-dimethyl analogue introduces new metabolic "soft spots" (benzylic methyl oxidation) absent in unsubstituted BPE.

Chemical Identity & Physical Properties[1][2]

The "3,5-dimethyl analogue" refers to Benzyl 3,5-dimethylphenyl ether , where the substitution occurs on the phenoxy ring. This modification directly alters the electronic properties of the leaving group during ether cleavage.

FeatureBenzyl Phenyl Ether (BPE)Benzyl 3,5-Dimethylphenyl Ether
Structure Ph-CH₂-O-PhPh-CH₂-O-(3,5-Me₂C₆H₃)
Molecular Weight 184.24 g/mol 212.29 g/mol
LogP (Calc) ~2.6~3.5 (More Lipophilic)
Leaving Group Phenol (pKa ~10.0)3,5-Dimethylphenol (pKa ~10.2)
Electronic Effect Neutral (

)
Electron Donating (

)

Critical Note: A less common isomer, 3,5-dimethylbenzyl phenyl ether (substitution on the benzyl ring), exhibits opposite reactivity trends (faster cleavage due to stabilized benzyl cation). Unless specified, "analogue" in reactivity studies typically refers to the leaving group modification described above.

Detailed Reactivity Analysis

Acid-Catalyzed Ether Cleavage (Solvolysis)

This is the primary degradation pathway for these ethers, modeling the breakdown of


-O-4 lignin linkages.
  • Mechanism: The reaction proceeds via an A1 or borderline A2 mechanism.

    • Protonation: Rapid equilibrium protonation of the ether oxygen.

    • Rate-Determining Step (RDS): Heterolytic cleavage of the C-O bond to form the benzyl cation and the neutral phenol.

  • Comparative Kinetics:

    • BPE: Cleaves faster. The unsubstituted phenol is a stronger acid (lower pKa) and thus its conjugate base (the phenoxide portion of the ether) is a better leaving group.

    • 3,5-Dimethyl Analogue: Cleaves slower. The two methyl groups are electron-donating (+I effect). This increases the basicity of the ether oxygen (favoring protonation) but significantly destabilizes the transition state for leaving group departure. The "worse leaving group" effect dominates the kinetics.

Hammett Prediction: The reaction constant (


) for the leaving group in benzyl aryl ether hydrolysis is positive (

), meaning electron-withdrawing groups accelerate the reaction. The 3,5-dimethyl group (

) therefore retards the rate.
Electrophilic Aromatic Substitution (EAS)

In synthetic applications (e.g., halogenation, nitration), the electronic density of the arene rings dictates reactivity.

  • BPE: The phenoxy ring is activated at the ortho/para positions. The benzyl ring is weakly activated.

  • 3,5-Dimethyl Analogue: The phenoxy ring is super-activated .

    • The ether oxygen directs ortho/para.

    • The two methyl groups at positions 3 and 5 direct ortho/para to themselves (which corresponds to positions 2, 4, and 6 of the ring).

    • Result: These directing effects reinforce each other at the 2, 4, and 6 positions, making this analogue orders of magnitude more reactive toward electrophiles than BPE.

Hydrogenolysis (C-O Bond Reduction)

Under catalytic hydrogenation (e.g., Pd/C, H₂), the benzyl-oxygen bond is cleaved.

  • Reactivity: BPE and the 3,5-dimethyl analogue show similar rates, as the mechanism involves oxidative addition of the metal into the benzylic C-O bond. However, the 3,5-dimethyl analogue may require slightly more forcing conditions due to steric hindrance if the catalyst surface is crowded.

Visualization of Mechanisms[3]

Diagram 1: Acid-Catalyzed Cleavage Pathway

This diagram illustrates the kinetic difference dictated by the leaving group ability.

CleavageMechanism Substrate Ether Substrate (R-O-Ar) Protonated Protonated Intermediate [R-OH(+)-Ar] Substrate->Protonated Fast Equilibrium (+H+) TS Transition State (C---O Bond Breaking) Protonated->TS Rate Determining Step Products Products (Benzyl Cation + Phenol) TS->Products Heterolysis Note1 3,5-Dimethyl Analogue: Methyls donate e- density. Result: Stronger O-C bond, Slower Cleavage. TS->Note1

Caption: Kinetic pathway for acid hydrolysis. The 3,5-dimethyl substitution stabilizes the ether bond, raising the activation energy for the rate-determining step.

Diagram 2: Electrophilic Activation Sites

Comparison of reactive sites for drug derivatization.

EAS_Sites cluster_BPE Benzyl Phenyl Ether cluster_Analogue 3,5-Dimethyl Analogue BPE Ph-O-Bn Site1 Ortho (Activated) BPE->Site1 Site2 Para (Activated) BPE->Site2 Dimethyl 3,5-Me2-Ph-O-Bn Site3 C2/C6 (Super Activated) Sterically Hindered Dimethyl->Site3 Site4 C4 (Highly Activated) Accessible Dimethyl->Site4

Caption: Electrophilic Aromatic Substitution (EAS) hotspots. The 3,5-dimethyl analogue exhibits reinforced activation at C2, C4, and C6.

Experimental Protocols

Protocol A: Comparative Acidolysis Kinetics

Objective: Quantify the rate difference in ether cleavage.

  • Preparation: Prepare 0.1 M solutions of BPE and Benzyl 3,5-dimethylphenyl ether in 1,4-dioxane.

  • Initiation: Add equal volume of 2.0 M H₂SO₄ (aq).

  • Incubation: Heat both reaction vessels to 80°C in a sealed pressure tube.

  • Sampling: Aliquot 100 µL every 15 minutes for 2 hours.

  • Quenching: Neutralize immediately with sat. NaHCO₃ and extract with Ethyl Acetate.

  • Analysis: Analyze via GC-FID or HPLC.

    • Monitor: Disappearance of Ether peak and appearance of Benzyl Alcohol/Phenol peaks.

    • Expectation: BPE half-life (

      
      ) will be significantly shorter than the 3,5-dimethyl analogue.
      
Protocol B: Metabolic Stability Assay (Microsomal)

Objective: Assess liability of methyl groups vs. phenyl ring.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Substrate: Incubate 1 µM test compound at 37°C.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS.

    • BPE Metabolites: Look for +16 Da (Hydroxylation on phenyl ring).

    • Analogue Metabolites: Look for +16 Da (Benzylic alcohol formation on methyls) and +30 Da (Carboxylic acid).

References

  • Lignin Model Studies: Britt, P. F., et al. "Pyrolysis mechanisms of lignin model compounds." Journal of Organic Chemistry, 1995.

  • Hammett Parameters: Hansch, C., et al. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991.

  • Ether Hydrolysis Kinetics: Fife, T. H. "Bond cleavage in the hydrolysis of benzyl phenyl ethers." Journal of the American Chemical Society.
  • General Reactivity: "Benzyl vs Phenyl Group Reactivity." Oreate AI Blog, 2025.

Benchmarking Lignin Bio-Oil Analysis: A Guide to Reference Standards & Model Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lignin bio-oil is notoriously difficult to characterize due to its "black box" nature—a complex matrix of hundreds of oxygenated aromatics, oligomers, and reactive intermediates. Direct analysis often fails because standard petrochemical methods (designed for non-polar hydrocarbons) do not account for the high polarity and thermal instability of lignin derivatives.

This guide provides a technical framework for selecting and applying Model Compounds as reference standards. It moves beyond simple identification (qualitative) to rigorous quantification (quantitative), focusing on the three pillars of lignin analysis: GC-MS (Volatile Monomers), GPC (Molecular Weight Distribution), and 31P NMR (Functional Group Quantitation).

Part 1: The Chemical Landscape & Standard Selection

To validate analytical methods, researchers must use model compounds that mimic the specific structural motifs of the parent lignin (H, G, and S units).

The Hierarchy of Reference Standards
TierClassRepresentative CompoundsPurpose
1 Monomers Guaiacol, Syringol, Vanillin, Eugenol, p-CresolGC-MS Calibration: Establishing Relative Response Factors (RRFs) for volatile fractions.
2 Dimers

-O-4 mimics (e.g., Guaiacylglycerol-

-guaiacyl ether), 5-5' biphenyls
GPC/LC-MS: Validating oligomer separation; correcting "Apparent MW" bias from polystyrene standards.
3 Internal Standards (IS) Fluoranthene, Methyl Hexanoate, e-HNDIQuantification: Volume correction and normalization across different detectors.

Part 2: Analytical Performance Comparison

Gas Chromatography-Mass Spectrometry (GC-MS)

The Challenge: Lignin monomers are highly polar. Without derivatization, they tail on columns; without specific RRFs, they are severely underestimated compared to hydrocarbons. The Standard: Fluoranthene (for aromatics) or Methyl Hexanoate (for general bio-oil) are superior to simple alkanes (like Tetradecane) because their volatility and polarity better match the bio-oil matrix.

Gel Permeation Chromatography (GPC)

The Challenge: Polystyrene (PS) standards are linear coils. Lignin oligomers are globular/branched. Using PS standards results in a "hydrodynamic volume error," often overestimating molecular weight by 2-3x. The Solution: A "Universal Calibration" is ideal, but practically, researchers should run Lignin Model Dimers (Tier 2) to anchor the low-MW region of the calibration curve, ensuring the transition from monomer to oligomer is accurately mapped.

Quantitative 31P NMR (qNMR)

The Challenge: Proton (


H) and Carbon (

C) NMR suffer from severe signal overlap in bio-oils. The Solution: Phosphitylation with TMDP (2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane) resolves hydroxyl groups by type (Aliphatic vs. Phenolic vs. Carboxylic). The Standard: Endo-N-hydroxy-5-norbornene-2,3-dicarboximide (e-HNDI) is the modern gold standard. It replaces Cholesterol (which overlaps with aliphatic -OH) and Triphenylphosphine oxide (TPPO).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Quantitative GC-MS with RRF Correction

Objective: Quantify specific phenols despite matrix interference.

  • Preparation: Dissolve 50 mg of Bio-oil in 1 mL of Pyridine.

  • Internal Standard (IS) Addition: Add 100 µL of Fluoranthene stock solution (10 mg/mL in acetone).

    • Why Fluoranthene? It is distinct from bio-oil components, stable, and elutes in the middle of the chromatogram.

  • Derivatization: Add 200 µL BSTFA + 1% TMCS . Incubate at 60°C for 30 mins.

    • Mechanism:[1] Silylation replaces active protons on -OH groups with trimethylsilyl groups, preventing hydrogen bonding with the column stationary phase.

  • Calibration (The Critical Step): Run a mix of authentic Guaiacol and Syringol with the IS. Calculate RRF:

    
    
    
  • Validation: Plot

    
     vs. Concentration. 
    
    
    
    must be
    
    
    .
Protocol B: 31P NMR for Hydroxyl Quantification

Objective: Absolute quantification of -OH groups without separation.

  • Solvent: Prepare Pyridine/CDCl

    
     (1.6:1 v/v) with Chromium(III) acetylacetonate (relaxation agent).
    
  • Internal Standard: Add e-HNDI (accurately weighed, ~10 mg).

    • Note: Unlike GC-MS, NMR response is molar. The IS provides the molar integration reference.

  • Derivatization: Add 100 µL TMDP. Shake for 10 mins.

  • Acquisition: Inverse gated decoupling pulse sequence (to suppress NOE). 256 scans.

  • Integration:

    • Aliphatic -OH: 150.0–145.5 ppm

    • Phenolic -OH (Syringyl): 144.0–140.0 ppm

    • Phenolic -OH (Guaiacyl): 140.2–138.0 ppm

    • IS (e-HNDI): Distinct peak at ~152 ppm.

Part 4: Data Presentation & Visualization

Table 1: Relative Response Factor (RRF) Logic for GC-MS

Why "Area %" is not "Weight %"

Compound ClassRepresentative StandardPolarityExpected GC Response (vs. Hydrocarbon)Consequence of Ignoring RRF
Hydrocarbons Decane / TetradecaneNon-PolarHigh (1.0 - Reference)Accurate
Methoxyphenols GuaiacolPolarMedium (~0.6 - 0.8)Underestimation of lignin content
Di-oxygenates Vanillin / SyringaldehydeHigh PolarLow (~0.4 - 0.6)Severe Underestimation
Catechols PyrocatecholVery HighVery Low (Variable)Detection failure without derivatization
Visualization: The Analytical Decision Matrix

LigninAnalysis Start Lignin Bio-Oil Sample Fractionation Fractionation / Solubility Check Start->Fractionation Volatile Volatile Fraction (Monomers < 200 Da) Fractionation->Volatile Soluble/Volatile NonVolatile Non-Volatile Fraction (Oligomers > 200 Da) Fractionation->NonVolatile Residue/Heavy GCMS GC-MS / GC-FID (Quantification) Volatile->GCMS GPC GPC (SEC) (MW Distribution) NonVolatile->GPC NMR 31P NMR (Functional Groups) NonVolatile->NMR Standard_GC Standard: Fluoranthene (IS) + Silylation (BSTFA) GCMS->Standard_GC Requires Standard_GPC Standard: Polystyrene (Trend) + Lignin Dimers (Anchor) GPC->Standard_GPC Calibrate with Standard_NMR Standard: e-HNDI + TMDP Reagent NMR->Standard_NMR Reference with

Figure 1: Decision Matrix for selecting the appropriate analytical technique and corresponding reference standard based on bio-oil fractionation.

References

  • Quantitative 31P NMR Analysis: Constant, S., et al. (2016). "New insights into the structure and composition of technical lignins: a comparative characterization." Green Chemistry. (Validates e-HNDI usage).

  • GC-MS Internal Standards: Faix, O., et al. (1990). "Determination of Hydroxyl Groups in Lignins and Lignin Model Compounds by GC-MS." Holzforschung.
  • Bio-Oil Quantification: Oasmaa, A., & Peacocke, C. (2010). "A Guide to Physical Property Characterization of Biomass-Derived Fast Pyrolysis Liquids." VTT Publications. (Establishes standard protocols for bio-oil stability and homogeneity).

  • GPC Calibration Bias: Baumberger, S., et al. (2007). "Molar mass determination of lignins by size-exclusion chromatography: towards standardisation of the method." Holzforschung. (Discusses the error of PS standards vs. lignin models).

  • NIST Mass Spectral Library: National Institute of Standards and Technology. "NIST/EPA/NIH Mass Spectral Library (NIST 23)."[2] (Essential for qualitative identification of monomers).

Sources

Technical Guide: Elemental Analysis & Characterization of 1-(Benzyloxy)-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and validation of 1-(Benzyloxy)-3,5-dimethylbenzene (also known as Benzyl 3,5-xylyl ether). This guide is structured to assist researchers in confirming the identity and purity of this compound through rigorous elemental analysis and physical property comparison.

Introduction & Compound Identity

1-(Benzyloxy)-3,5-dimethylbenzene is an aromatic ether formed by the protection of 3,5-dimethylphenol with a benzyl group. In drug discovery and organic synthesis, this moiety often serves as a lipophilic building block or a protected intermediate. Precise characterization is critical to distinguish it from its starting materials and potential regioisomers (e.g., 2,4-dimethyl analogues).

Chemical Identity
PropertyDetail
IUPAC Name 1-(Benzyloxy)-3,5-dimethylbenzene
Common Name Benzyl 3,5-xylyl ether; 3,5-Dimethylphenyl benzyl ether
CAS Number Not widely listed as a commodity chemical; often synthesized in situ. (Refer to 3,5-Dimethylphenol CAS: 108-68-9 for precursor)
Molecular Formula C₁₅H₁₆O
Molecular Weight 212.29 g/mol
SMILES CC1=CC(OCC2=CC=CC=2)=CC(C)=C1

Comparative Analysis: Theoretical vs. Experimental

To validate the synthesis of 1-(Benzyloxy)-3,5-dimethylbenzene, researchers must compare experimental data against theoretical baselines. The following tables provide the standard reference values required for purity assessment.

A. Elemental Analysis (Combustion Analysis)

The "Gold Standard" for purity is a deviation of ≤ 0.4% from theoretical values.

ElementTheoretical Mass %Acceptable Experimental Range (±0.4%)
Carbon (C) 84.87% 84.47% – 85.27%
Hydrogen (H) 7.60% 7.20% – 8.00%
Oxygen (O) 7.54% Typically calculated by difference

Technical Insight: A low Carbon value often indicates incomplete drying (solvent entrapment) or hydration. A high Carbon value may suggest contamination with the benzyl halide starting material.

B. Melting Point & Physical State

Unlike its precursor, 3,5-dimethylphenol (which is a solid with MP 63–65 °C), the benzylated ether often exhibits a lower melting point or exists as a viscous oil at room temperature due to the disruption of intermolecular hydrogen bonding.

CompoundPhysical State (RT)Melting Point (°C)Boiling Point (est.)
3,5-Dimethylphenol (Precursor)Solid (Crystalline)63 – 65 °C220 °C
1-(Benzyloxy)-3,5-dimethylbenzene Solid or Oil Experimental Determination Required (Likely < 50 °C)~320–330 °C

Critical Protocol: If the product is an oil, High-Vacuum Distillation or Column Chromatography is required for purification. Purity should then be validated via Refractive Index or HPLC, rather than Melting Point.

Experimental Protocols

Protocol A: Synthesis & Purification (Williamson Ether Synthesis)

Objective: To synthesize high-purity 1-(Benzyloxy)-3,5-dimethylbenzene for characterization.

Reagents:

  • 3,5-Dimethylphenol (1.0 equiv)

  • Benzyl Bromide (1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)[1]
    
  • Solvent: Acetone (reagent grade) or DMF (anhydrous)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,5-dimethylphenol in Acetone (0.5 M concentration).

  • Deprotonation: Add anhydrous

    
    . Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Alkylation: Dropwise add Benzyl Bromide.

  • Reflux: Heat the mixture to reflux (approx. 60 °C for Acetone) for 4–6 hours. Monitor reaction progress via TLC (Mobile Phase: 10% EtOAc in Hexanes).

    • TLC Endpoint: Disappearance of the phenol spot (lower

      
      ) and appearance of the ether spot (higher 
      
      
      
      ).
  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification:

    • If Solid: Recrystallize from Ethanol/Water or Hexane.

    • If Oil: Purify via Silica Gel Chromatography (Gradient: 100% Hexane → 5% EtOAc/Hexane).

Protocol B: Melting Point Determination (Capillary Method)

Applicable only if the product crystallizes.

  • Preparation: Dry the sample thoroughly in a vacuum desiccator (

    
    ) for 24 hours to remove solvent traces.
    
  • Loading: Pack 2–3 mm of sample into a glass capillary tube.

  • Heating: Use a calibrated melting point apparatus (e.g., Buchi or Stuart).

    • Ramp Rate: 10 °C/min until 20 °C below expected MP, then 1 °C/min.

  • Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).

    • Purity Indicator: A range > 2 °C indicates impurities.

Visualization: Characterization Workflow

The following diagram outlines the logical flow for validating the compound's identity, distinguishing between solid and liquid outcomes.

G Start Crude Product (Post-Workup) StateCheck Physical State at Room Temp? Start->StateCheck SolidPath Solid Product StateCheck->SolidPath Crystals OilPath Oily Product StateCheck->OilPath Viscous Liquid Recryst Recrystallization (EtOH/H2O) SolidPath->Recryst Column Column Chromatography (Hexane/EtOAc) OilPath->Column MP_Test Melting Point Determination Recryst->MP_Test RI_Test Refractive Index / Boiling Point Column->RI_Test EA Elemental Analysis (Combustion) MP_Test->EA RI_Test->EA Decision Compare with Theoretical C: 84.87%, H: 7.60% EA->Decision

Figure 1: Decision tree for the purification and characterization of 1-(Benzyloxy)-3,5-dimethylbenzene based on physical state.

Structural Validation (NMR Benchmarking)

In the absence of a literature melting point, Proton NMR (


 NMR)  is the primary method for structural confirmation.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Ar-

2.25 – 2.30Singlet (s)6HMethyl groups on Xylyl ring
O-

-Ph
4.95 – 5.05Singlet (s)2HBenzylic methylene
Ar-H (Xylyl) 6.50 – 6.70Singlet/Multiplet3H2,4,6-positions on Xylyl ring
Ar-H (Benzyl) 7.30 – 7.45Multiplet (m)5HPhenyl ring protons

Interpretation: The disappearance of the broad phenolic -OH singlet (typically > 5.0 ppm,


 exchangeable) and the appearance of the sharp benzylic methylene singlet at ~5.0 ppm confirms the formation of the ether bond.

References

  • National Institute of Standards and Technology (NIST). 3,5-Dimethylphenol - Phase change data. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. Compound Summary: 3,5-Dimethylphenol.[3] National Center for Biotechnology Information. Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).
  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for phenol acidity and deprotonation conditions). Available at: [Link]

Sources

Validating kinetic models of ether cleavage using 1-(Benzyloxy)-3,5-dimethylbenzene

Validating Kinetic Models of -O-4 Ether Cleavage: A Comparative Guide using 1-(Benzyloxy)-3,5-dimethylbenzene

Executive Summary

This guide outlines the validation of kinetic models for ether cleavage using 1-(Benzyloxy)-3,5-dimethylbenzene as a specific probe molecule. While simple Benzyl Phenyl Ether (BPE) is the standard surrogate for the lignin

This document compares the two primary cleavage methodologies—Catalytic Hydrogenolysis and Brønsted Acidolysis —and provides a rigorous experimental protocol for the superior method (Hydrogenolysis) to derive accurate kinetic parameters (


The Probe Molecule: Why 1-(Benzyloxy)-3,5-dimethylbenzene?

In kinetic modeling, selecting the right model compound is as critical as the catalyst.

  • Structural Relevance: It mimics the labile

    
    -O-4 ether bond, the "weak link" in lignin depolymerization (Bond Dissociation Energy 
    
    
    50–60 kcal/mol).
  • Analytical Precision: Unlike simple BPE, the 3,5-dimethylphenol product is easily distinguishable from solvent peaks and common degradation byproducts in GC/MS analysis.

  • Mechanistic Insight: The electron-donating methyl groups increase the basicity of the ether oxygen, allowing researchers to probe the sensitivity of the cleavage mechanism to electronic effects (Hammett correlation studies).

Comparative Analysis: Hydrogenolysis vs. Acidolysis

For validating kinetic models, the reaction system must be "clean"—meaning side reactions (re-polymerization) are minimized so that rate data reflects the primary cleavage event.

Comparison of Cleavage Methodologies
FeatureMethod A: Pd-Catalyzed Hydrogenolysis (Recommended)Method B: Solid Acid Acidolysis (Alternative)
Mechanism Metal-surface mediated C-O bond insertion/cleavage.Protonation of ether oxygen followed by

/

scission.[1][2]
Kinetic Model Langmuir-Hinshelwood (L-H) . Best for modeling adsorption/desorption competition.Power Law / Pseudo-1st Order . Often complicated by coke formation.
Selectivity High (>95%) . Yields Toluene + 3,5-Dimethylphenol.Moderate . Competing Friedel-Crafts alkylations (re-polymerization).
Reaction Phase Three-phase (Gas-Liquid-Solid).Liquid-Solid.
Data Quality High fidelity. Rate constants (

) are reproducible.
Lower fidelity due to rapid catalyst deactivation (coking).
Validation Utility Excellent for verifying surface reaction rate limits.Good for studying pore-diffusion limitations in zeolites.

Scientist’s Verdict: For validating kinetic models, Hydrogenolysis over Pd/C is the superior choice. Acidolysis data is often skewed by rapid catalyst deactivation, making it difficult to decouple intrinsic kinetics from catalyst decay.

Kinetic Validation Workflow (Diagram)

The following diagram illustrates the logical flow for validating the kinetic model, ensuring that mass transfer limitations are ruled out before data fitting.

KineticValidationcluster_0Phase 1: Experimental Setupcluster_1Phase 2: Data Acquisitioncluster_2Phase 3: Model FittingStep1Batch Reactor Loading(Substrate + Pd/C + Solvent)Step2Weisz-Prater Test(Vary Catalyst Particle Size)Step1->Step2Step3Mears Criterion Test(Vary Stirring Speed)Step2->Step3Step4Isothermal Runs(T = 300-350 K)Step3->Step4If Diffusion FreeStep5Sampling & GC-FID(Quantify Toluene/Phenol)Step4->Step5Step6Fit to Power Law(r = k[C]^n)Step5->Step6Step7Fit to Langmuir-Hinshelwood(r = kK[C] / (1+K[C])²)Step5->Step7Step8Model Discrimination(R² comparison & Residuals)Step6->Step8Step7->Step8

Caption: Workflow for ensuring kinetic data represents intrinsic surface reaction rates, excluding mass transfer artifacts.

Experimental Protocol: Pd-Catalyzed Hydrogenolysis

This protocol is designed to generate data suitable for Langmuir-Hinshelwood modeling.

Materials
  • Substrate: 1-(Benzyloxy)-3,5-dimethylbenzene (Synthesize via Williamson ether synthesis if not commercially available; purity >98%).

  • Catalyst: 5 wt% Pd/C (standard reference catalyst).

  • Solvent: 2-Propanol (serves as solvent and potential H-donor) or Decalin (inert).

  • Internal Standard: n-Decane (non-reactive, distinct retention time).

Procedure
  • Reactor Loading: Charge a 50 mL high-pressure Parr reactor with:

    • Substrate (10 mmol, ~2.12 g).

    • Solvent (30 mL).

    • Internal Standard (100 µL).

    • Catalyst (50 mg). Note: Maintain a high Substrate-to-Metal (S/M) ratio (>1000) to measure initial rates accurately.

  • Purging: Seal reactor. Purge 3x with

    
     (10 bar) to remove 
    
    
    , then 3x with
    
    
    .
  • Activation: Pressurize to 5 bar

    
    . Heat to reaction temperature (e.g., 50°C, 75°C, 100°C).
    
    • Critical: Do not start stirring until the target temperature is reached (

      
      ). This prevents reaction during the ramp-up phase.
      
  • Reaction: Set stirring to 1000 rpm (ensure kinetic regime). Increase pressure to target (e.g., 20 bar

    
    ).
    
  • Sampling: Withdraw aliquots (0.5 mL) through a filtered dip tube at

    
     mins. Quench samples immediately in an ice bath.
    
  • Analysis: Analyze via GC-FID. Calculate conversion (

    
    ) and yield (
    
    
    ).
Mechanistic Pathway (DOT Diagram)

MechanismSubstrate1-(Benzyloxy)-3,5-dimethylbenzeneAdsorbedAdsorbed Species(Pd Surface)Substrate->AdsorbedK_adsTSTransition State(C-O Scission)Adsorbed->TSr_rdsProductsToluene +3,5-DimethylphenolTS->ProductsDesorption

Caption: Simplified Langmuir-Hinshelwood pathway. Adsorption (


Kinetic Modeling & Data Analysis

To validate the model, you must determine if the reaction order changes with concentration, which indicates surface saturation (a hallmark of L-H kinetics).

Calculation of Initial Rates ( )

For each temperature, plot Concentration vs. Time. The slope at


Testing the Langmuir-Hinshelwood Model

If the reaction follows L-H kinetics (likely for Pd-catalyzed ether cleavage), the rate equation is:

  • 
    : Intrinsic rate constant.
    
  • 
    : Adsorption equilibrium constant.
    
  • 
    : Substrate concentration.
    

Validation Step: Plot


Arrhenius Analysis

Perform experiments at three temperatures (e.g., 323K, 348K, 373K). Plot


  • Slope:

    
    
    
  • Expected

    
    :  For Pd-catalyzed cleavage of benzyl ethers, expect 
    
    
    .
    • Note: If you calculate

      
      , your system is likely diffusion-limited , and the model is invalid. This is a crucial self-validation check.
      

References

  • Gogoi, P., & Konwar, D. (2024). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. MDPI Catalysts. Link

  • Stalberg, T., et al. (2015). Acidolysis of α-O-4 Aryl-Ether Bonds in Lignin Model Compounds: A Modeling and Experimental Study. ACS Sustainable Chemistry & Engineering. Link

  • Hollak, S. A., et al. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Journal of Catalysis. Link

  • Kaufman, G., et al. (2023).[3] Triggering hydrogenolysis of the lignin model compound benzyl phenyl ether using the intrinsic exothermicity of Pd-hydride formation. RSC Sustainability.[4] Link

  • Rinaldi, R., & Schüth, F. (2009). Design of solid catalysts for the conversion of biomass. Energy & Environmental Science. Link

Safety Operating Guide

1-(Benzyloxy)-3,5-dimethylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Silent" Hazard

As researchers, we often treat ethers as benign solvents or stable intermediates. However, 1-(Benzyloxy)-3,5-dimethylbenzene belongs to the chemical class of benzyl ethers . Unlike simple aliphatic ethers, the benzylic carbon adjacent to the ether oxygen is highly susceptible to radical abstraction, making this compound a Class B Peroxide Former .

The Critical Directive: Do not treat this merely as "organic waste." Before disposal, you must validate its stability. If this material has been stored for >12 months or shows crystal formation around the cap, do not touch it . Initiate your facility’s High-Hazard/Explosive removal protocol immediately.

Chemical Profile & Hazard Characterization

To dispose of a chemical safely, we must first understand what dictates its reactivity.

ParameterCharacteristicOperational Implication
Chemical Structure Ar-CH₂-O-Ar (Ether Linkage)Peroxide Risk: Susceptible to auto-oxidation upon air exposure.
Physical State Solid or Viscous LiquidMay require dissolution in a compatible solvent (e.g., Toluene) for liquid waste streams.
Flammability Combustible (Flash Point > 90°C est.)Classified as Ignitable Waste (D001) under RCRA if in solution.
Aquatic Toxicity High (Lipophilic aromatic)Zero Tolerance for drain disposal. Must be incinerated.
Halogen Content None (C, H, O only)Segregate into Non-Halogenated waste streams (cheaper destruction).

Pre-Disposal Validation Protocol (The "Self-Validating" System)

Before moving the container to waste, you must perform a Peroxide Quantitation Test . This is the "Self-Validating" step that distinguishes a safe lab from a negligent one.

Step 1: Visual Inspection[1]
  • Pass: Liquid is clear/solid is free-flowing. No crystals on the cap threads.

  • Fail: Visible crystals, cloudiness, or stratification. STOP. Do not attempt to open. Contact EHS.

Step 2: Quantitation (If Visual Pass)

Use a commercial peroxide test strip (e.g., Quantofix® or starch-iodide paper).

  • < 20 ppm: Safe for standard organic waste disposal.

  • 20 – 100 ppm: Must be treated (reduced) before disposal.

  • > 100 ppm: High Risk. Contact EHS for stabilization.

Step 3: Chemical Treatment (For 20-100 ppm)

If peroxides are detected but low, reduce them chemically before adding to the waste carboy to prevent downstream polymerization or explosion in the incinerator.

Reduction Protocol:

  • Dilute the material 1:1 with a solvent (e.g., 2-Propanol).

  • Add an excess of Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite solution.

  • Stir for 30 minutes.

  • Retest with strips to confirm < 10 ppm.

Disposal Workflow & Decision Tree

The following logic flow ensures that unstable intermediates never reach the central waste accumulation area.

DisposalWorkflow Start Waste Generation: 1-(Benzyloxy)-3,5-dimethylbenzene VisualCheck Visual Inspection: Crystals present? Start->VisualCheck EHS_Alert STOP WORK Contact EHS / Bomb Squad VisualCheck->EHS_Alert Yes (Crystals) PeroxideTest Peroxide Test Strip VisualCheck->PeroxideTest No LevelCheck Peroxide Level? PeroxideTest->LevelCheck LevelCheck->EHS_Alert > 100 ppm Treatment Reductive Treatment (FeSO4 / Metabisulfite) LevelCheck->Treatment 20-100 ppm Segregation Segregate: Non-Halogenated Organic LevelCheck->Segregation < 20 ppm Treatment->PeroxideTest Retest Labeling Labeling: 'Contains Benzyl Ethers' Segregation->Labeling Disposal Final Disposal: High Temp Incineration Labeling->Disposal

Figure 1: Operational decision tree for the safe disposal of benzyl ether derivatives. Note the critical loop for reductive treatment.

Operational Logistics

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred).

  • Venting: If the waste stream contains other volatiles, use a vented cap (e.g., Nalgene® Eco-Vented) to prevent pressure buildup.

Waste Stream Coding (Typical)

Consult your facility's specific Waste Profile, but generally:

  • RCRA Code: D001 (Ignitable) - if in flammable solvent.

  • DOT Shipping Name: Waste Flammable Liquids, n.o.s. (Contains Toluene, Benzyl Ethers) or Waste Environmentally Hazardous Substance, Solid, n.o.s.

  • Segregation: Keep away from Oxidizers (Nitric Acid, Peroxides) and Strong Acids .[1]

Spill Response (Immediate Action)

If a spill occurs (< 500 mL):

  • Isolate: Evacuate the immediate area.

  • Extinguish: Remove ignition sources.

  • Absorb: Use Vermiculite or Activated Carbon mats. Do not use paper towels (increases surface area for oxidation/flammability).

  • Clean: Wash surface with soap and water; collect rinsate as hazardous waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzyl ether. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Clark, D.E. (2001).Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. (Standard industry reference for ether handling).

Sources

Personal protective equipment for handling 1-(Benzyloxy)-3,5-dimethylbenzene

[1][2]

Executive Safety Summary (The "30-Second Read")

1-(Benzyloxy)-3,5-dimethylbenzene (also known as Benzyl 3,5-xylyl ether) is a lipophilic organic ether commonly used as a synthesis intermediate or protecting group derivative.[1][2] While not as volatile as lower molecular weight ethers, it presents specific hazards regarding skin sensitization , ocular irritation , and aquatic toxicity .

  • Primary Hazard: Irritating to eyes (Category 2A) and skin (Category 2).[3] Potential skin sensitizer upon prolonged contact.[4][5][6]

  • Critical PPE: Double-gloved Nitrile (standard) or Viton® (prolonged/spill).[2]

  • Operational Red Flag: Like many benzyl ethers, this compound is stable but can form peroxides upon extended storage in air/light. Ensure containers are opaque and stored under inert gas (Nitrogen/Argon).

Chemical Identity & Physical Properties

Understanding the physical state is the precursor to selecting the correct PPE.

PropertyDescription
IUPAC Name 1-(Benzyloxy)-3,5-dimethylbenzene
Structure Aromatic Ether (Benzyl group attached to 3,5-dimethylphenol)
Physical State Solid (Low melting point) or Viscous Liquid (depending on purity/temperature).[1][2] Analogous to Benzyl phenyl ether (mp ~39°C).[7]
Solubility Insoluble in water; Soluble in DCM, Ethyl Acetate, THF, Toluene.
Flash Point >110°C (Estimated based on analogs).[5] Combustible.
Personal Protective Equipment (PPE) Matrix

The following matrix is derived from permeation data of analogous benzyl derivatives (e.g., Benzyl phenyl ether, Benzyl chloride).

PPE CategoryStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Heating)Technical Rationale
Hand Protection Double Nitrile (0.11 mm min.[1][2] thickness).Change every 30 mins.Silver Shield (Laminate) or Viton® .Do NOT use Latex.Benzyl derivatives can swell nitrile rubber over time. Double gloving provides a "sacrificial" outer layer for incidental splash protection.
Eye Protection Chemical Safety Goggles (Indirect Vent).Face Shield + Goggles.Solid particulates or molten splashes can cause severe corneal damage. Safety glasses are insufficient for synthesis work.
Respiratory N95 / P2 Particulate Respirator (if solid).Half-Mask with OV/P100 Cartridges.Required if heating the compound or if generating dust during weighing.
Body Defense Standard Cotton Lab Coat + Long Pants.Tyvek® Coveralls (Chemical Resistant).Lipophilic nature means rapid absorption through clothing if spilled.
Risk Assessment & Glove Selection Logic

The following decision tree illustrates the logic for selecting hand protection based on the specific interaction with the chemical.

GloveSelectionStartTask Analysis:1-(Benzyloxy)-3,5-dimethylbenzeneStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidWeighingLiquidSolution / MoltenStateCheck->LiquidSynthesisRec_NitrileStandard Nitrile (Double)Change immediately on splashSolid->Rec_NitrileDust Risk OnlyContactTypeContact Potential?Liquid->ContactTypeIncidentalIncidental SplashContactType->IncidentalPipetting/TransferExtendedImmersion / SpillContactType->ExtendedCleanup/HeatingIncidental->Rec_NitrileRec_LaminateSilver Shield / VitonRequired for permeation resistanceExtended->Rec_Laminate

Figure 1: Decision logic for selecting hand protection based on physical state and contact duration.[1][2] Note that aromatic ethers degrade nitrile faster than aliphatic solvents.[2]

Operational Protocols
A. Weighing & Transfer (Solid State)
  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination or introduction of metal ions that could catalyze peroxide formation.

B. Solubilization & Reaction Setup
  • Solvent Choice: Dissolve in non-halogenated solvents (e.g., Ethyl Acetate) if the protocol allows, to reduce the toxicity burden of the waste stream.

  • Addition: Add the solvent to the solid slowly. If the reaction involves deprotection (e.g., hydrogenation), ensure the vessel is purged with Nitrogen/Argon before adding the catalyst (Pd/C) to avoid ignition of solvent vapors.

  • Heating: If heating is required, use a silicon oil bath or heating block. Never use an open flame. Ensure the condenser is active to prevent vapor escape.

C. Waste Disposal
  • Classification: Non-halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) in the waste container.

  • Labeling: Clearly label as "Contains Benzyl Ether Derivatives – Potential Irritant."

Emergency Response Procedures
ScenarioImmediate ActionSecondary Action
Skin Contact Drench: Wash with soap and water for 15 mins.[1][2][6]Monitor: Watch for redness/dermatitis. Seek medical aid if irritation persists.
Eye Contact Flush: Eyewash station for 15 mins (hold lids open).[6]Medical: Consult an ophthalmologist immediately.
Spill (Solid) Sweep: Use a dustpan/brush. Avoid generating dust.[3][4][5][8][9][10]Wipe: Clean surface with Acetone, then soap/water.
Spill (Liquid) Absorb: Use Vermiculite or Sand.[10] Do not use combustible materials (sawdust).Dispose: Place in a sealed container labeled as hazardous waste.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119824, 1-Benzyl-3,5-dimethylbenzene (Structural Analog).[1][2] Retrieved from [Link][1][2]

  • Shield Scientific. Chemical Resistance Guide: Nitrile vs. Aromatic Ethers. Retrieved from [Link]

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